RS-93522
Description
Properties
CAS No. |
104060-12-0 |
|---|---|
Molecular Formula |
C27H30N2O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |
InChI Key |
QLNAYPDWIWUVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS-93522
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-93522 is a dihydropyridine derivative that exhibits a dual mechanism of action as both a calcium channel antagonist and a phosphodiesterase (PDE) inhibitor. This unique pharmacological profile confers upon it vasodilatory and negative inotropic properties. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data and illustrative signaling pathways. Due to the apparent discontinuation of its development, publicly available data is limited; therefore, this guide synthesizes the existing information and extrapolates mechanistic details based on its established drug classes.
Core Mechanism of Action
This compound's pharmacological effects stem from two primary molecular interactions:
-
Calcium Channel Antagonism: As a member of the dihydropyridine class, this compound is presumed to act as an antagonist of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits the downstream signaling cascades that lead to muscle contraction.
-
Phosphodiesterase Inhibition: this compound has been shown to inhibit phosphodiesterase activity. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various cellular processes. Inhibition of PDE leads to an accumulation of these cyclic nucleotides, resulting in the activation of downstream protein kinases and subsequent physiological effects.
Quantitative Data
The available quantitative data for this compound's activity is limited. The following table summarizes the reported inhibitory concentration.
| Parameter | Value | Cell/Tissue System |
| IC50 (Phosphodiesterase Inhibition) | 1.6 x 10-5 M | Myocardial homogenates |
Signaling Pathways
Calcium Channel Antagonism in Vascular Smooth Muscle
This compound's vasodilatory effect is primarily mediated by its blockade of L-type calcium channels in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.
An In-depth Technical Guide to the Discovery and Synthesis of RS-93522
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-93522 is a dihydropyridine-based molecule investigated for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The core of this compound's pharmacological profile lies in its dual mechanism of action as a potent calcium channel antagonist and a phosphodiesterase inhibitor. This guide details its chemical properties, a proposed synthetic route, and the experimental protocols for evaluating its biological activity. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
This compound, developed by Roche Bioscience, is a calcium channel antagonist belonging to the dihydropyridine class of compounds.[1] Its development was ultimately discontinued, but its unique dual-action profile as both a calcium channel blocker and a phosphodiesterase inhibitor presents a continued interest from a medicinal chemistry perspective. This guide aims to consolidate the available technical information on this compound.
Chemical Properties and Data
This compound is chemically defined as 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | PubChem |
| Molecular Formula | C27H30N2O9 | PubChem |
| Molecular Weight | 526.5 g/mol | PubChem |
| CAS Number | 104060-12-0 | PubChem |
Synthesis of this compound
A detailed, step-by-step synthesis of this compound has not been explicitly published. However, based on the well-established Hantzsch dihydropyridine synthesis and analogous patented procedures for similar compounds, a plausible synthetic route is proposed. The key is the preparation of the specific side-chain ester, followed by the classical Hantzsch condensation.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Synthesis of the key intermediate: 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate.
-
Hantzsch condensation: Reaction of the key intermediate with methyl acetoacetate, 3-nitrobenzaldehyde, and a nitrogen source to form the dihydropyridine ring.
Caption: Proposed overall synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate
This intermediate can be prepared from 4-hydroxyphenethyl alcohol and (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate, followed by esterification with ethyl acetoacetate and deprotection.
-
Alkylation: React 4-hydroxyphenethyl alcohol with (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate in the presence of a base like potassium carbonate in a suitable solvent such as acetone to yield 2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)ethan-1-ol.
-
Transesterification: The resulting alcohol is then reacted with methyl acetoacetate under acidic or basic catalysis to form the corresponding acetoacetate ester.
-
Deprotection: The acetonide protecting group is removed using acidic conditions (e.g., aqueous HCl) to yield the diol, 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate.
Step 2: Hantzsch Dihydropyridine Synthesis of this compound
This step follows the classical Hantzsch reaction protocol.
-
In a round-bottom flask, combine one equivalent of 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate, one equivalent of methyl acetoacetate, and one equivalent of 3-nitrobenzaldehyde in a suitable solvent such as ethanol.
-
Add a slight excess of an ammonia source, such as ammonium hydroxide or ammonium acetate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and a phosphodiesterase inhibitor.
Calcium Channel Antagonism
As a dihydropyridine, this compound is expected to block L-type calcium channels in vascular smooth muscle, leading to vasodilation.
Caption: Mechanism of calcium channel antagonism by this compound.
Phosphodiesterase Inhibition
This compound also inhibits phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of this enzyme leads to increased intracellular levels of these second messengers.
Caption: Mechanism of phosphodiesterase inhibition by this compound.
Quantitative Biological Data
The following table summarizes the key quantitative data for the biological activity of this compound.
| Assay | Parameter | Value | Cell/Tissue System |
| Calcium Channel Antagonism | IC50 | 10 nM | Cultured Vascular Smooth Muscle Cells (45Ca uptake) |
| Phosphodiesterase Inhibition | IC50 | 1.6 x 10-5 M | Myocardial Homogenates |
Experimental Protocols for Biological Assays
Calcium Channel Antagonist Activity Assay (45Ca Uptake)
This protocol is based on the methodology used for evaluating dihydropyridine calcium channel blockers in cultured vascular smooth muscle cells.
-
Cell Culture: Culture vascular smooth muscle cells to confluence in appropriate media.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in a buffer solution for a specified time.
-
Depolarization and 45Ca2+ Addition: Depolarize the cells using a high potassium solution to open voltage-gated calcium channels, and simultaneously add 45Ca2+.
-
Incubation: Incubate for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.
-
Washing: Rapidly wash the cells with an ice-cold stop solution (e.g., containing LaCl3) to remove extracellular 45Ca2+.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ using a liquid scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake against the concentration of this compound to determine the IC50 value.
Phosphodiesterase Inhibition Assay ([3H]-cGMP Hydrolysis)
This protocol is a standard method for measuring phosphodiesterase activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary components.
-
Enzyme and Inhibitor Addition: Add the myocardial homogenate (as the source of phosphodiesterase) and varying concentrations of this compound to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [3H]-cGMP as the substrate.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by boiling or adding a stop solution.
-
Conversion to [3H]-Guanosine: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine.
-
Separation: Separate the charged [3H]-5'-GMP from the uncharged [3H]-guanosine using an anion-exchange resin.
-
Scintillation Counting: Measure the radioactivity of the [3H]-guanosine in the eluate.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a molecule with a noteworthy dual pharmacology as a calcium channel antagonist and a phosphodiesterase inhibitor. While its clinical development was not pursued, the information presented in this technical guide provides a valuable resource for researchers interested in the structure-activity relationships of dihydropyridines and the potential for designing dual-action cardiovascular agents. The proposed synthetic route and detailed experimental protocols offer a foundation for further investigation and synthesis of this compound and its analogs.
References
Early In-Vitro Pharmacology of RS-93522: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the early in-vitro studies of RS-93522, a dihydropyridine derivative identified as a potent calcium channel antagonist with secondary phosphodiesterase inhibitory activity. The data presented herein is primarily derived from a key study that characterized its dual mechanism of action in vascular and cardiac models. Due to the discontinuation of its development, publicly available data is limited.
Core Pharmacological Profile
This compound is a dihydropyridine calcium channel blocker that was under development by Roche Bioscience.[1] Early in-vitro research established its potent inhibitory effects on L-type calcium channels, comparable to nifedipine, and also revealed its ability to inhibit phosphodiesterase (PDE), a mechanism that could contribute to its overall cardiovascular effects.[1]
Quantitative In-Vitro Data
The following tables summarize the key quantitative data from the initial in-vitro pharmacological profiling of this compound.
Table 1: Calcium Channel Antagonist Activity [1]
| Parameter | Cell Type | Value | Comparator (Nifedipine) |
| IC50 (45Ca uptake) | Cultured Vascular Smooth Muscle Cells | 10 nM | 7 nM |
| IC50 (Contraction) | Cultured Chick Embryo Ventricular Cells | 79 nM | Not Reported |
Table 2: Phosphodiesterase Inhibitory Activity [1]
| Parameter | Tissue Preparation | Value | Comparator (Milrinone) |
| IC50 (PDE Inhibition) | Myocardial Homogenates | 16 µM | Similar Potency & Efficacy |
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways critical to cardiovascular function: voltage-gated L-type calcium channels and cyclic nucleotide phosphodiesterases.
L-type Calcium Channel Blockade
As a dihydropyridine, this compound is understood to bind to the α1 subunit of the L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle and cardiac myocytes. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby reducing the influx of extracellular calcium upon membrane depolarization. The reduction in intracellular calcium in vascular smooth muscle leads to vasodilation.
Caption: L-type Calcium Channel Blockade by this compound.
Phosphodiesterase (PDE) Inhibition
This compound also inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP can lead to a positive inotropic effect by enhancing calcium influx through L-type calcium channels. In vascular smooth muscle, increased cAMP promotes relaxation. This secondary mechanism may potentiate the vasodilatory effects of this compound and potentially offset some of the negative inotropic effects of calcium channel blockade.
Caption: Phosphodiesterase Inhibition by this compound.
Experimental Protocols
Disclaimer: The full text of the primary research on this compound was not publicly available. The following protocols are detailed based on the information in the published abstract and are supplemented with standard methodologies for these types of in-vitro assays.
45Ca2+ Uptake Assay in Cultured Vascular Smooth Muscle Cells
Objective: To determine the inhibitory effect of this compound on calcium influx in vascular smooth muscle cells.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate media and seeded into multi-well plates.
-
Pre-incubation: Cells are washed with a physiological salt solution and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Depolarization and 45Ca2+ Addition: Depolarization is induced, typically using a high-potassium solution, to open voltage-gated calcium channels. Immediately following depolarization, 45Ca2+ is added to the wells.
-
Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content of each well. The IC50 value is calculated by plotting the percentage inhibition of 45Ca2+ uptake against the log concentration of this compound.
Myocyte Contraction Assay using Optical-Video System
Objective: To assess the effect of this compound on the contractility of cardiac myocytes.
Methodology:
-
Cell Culture: Chick embryo ventricular cells are isolated and cultured on coverslips until they form a spontaneously beating monolayer.
-
Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a high-speed camera. The cells are superfused with a physiological buffer.
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Baseline Recording: Baseline contractile activity is recorded for a set period.
-
Compound Administration: Varying concentrations of this compound are added to the superfusion buffer.
-
Data Acquisition: The contractile movements of the myocytes are recorded as a video file.
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Data Analysis: The video is analyzed using software that tracks the movement of the cell edges or internal structures. Parameters such as the amplitude and velocity of contraction and relaxation are quantified. The IC50 for the reduction in contraction amplitude is then determined.
Phosphodiesterase Activity Assay
Objective: To measure the inhibitory effect of this compound on phosphodiesterase activity.
Methodology:
-
Tissue Homogenization: Myocardial tissue is homogenized in a buffer to release intracellular enzymes.
-
Assay Reaction: The homogenate is incubated with a known amount of cAMP (the substrate) and varying concentrations of this compound.
-
Enzyme Reaction: The phosphodiesterase in the homogenate will convert cAMP to AMP.
-
Termination and Quantification: The reaction is stopped, and the amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
-
Data Analysis: The percentage inhibition of PDE activity is calculated for each concentration of this compound, and the IC50 value is determined.
Experimental Workflow Visualization
Caption: Overview of In-Vitro Experimental Workflow for this compound.
References
An In-depth Technical Guide to RS-93522 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of RS-93522, a potent L-type calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class of compounds. This document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of this important class of molecules, offering valuable insights for researchers engaged in the discovery and development of novel cardiovascular drugs.
Introduction to this compound and the 1,4-Dihydropyridine Core
This compound, chemically known as 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a notable example of an asymmetrically substituted 1,4-dihydropyridine. The 1,4-DHP scaffold is a cornerstone in cardiovascular pharmacology, with numerous approved drugs like nifedipine, amlodipine, and felodipine used in the treatment of hypertension and angina. These compounds exert their therapeutic effects by blocking the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels, leading to vasodilation.
The core structure of these molecules, including this compound, features a 1,4-dihydropyridine ring with key substituents that dictate their pharmacological properties. The 4-aryl group, typically a substituted phenyl ring, is crucial for activity. In the case of this compound, this is a 3-nitrophenyl group, an electron-withdrawing substituent known to enhance potency. The ester groups at the C3 and C5 positions are also critical for receptor binding and can be modified to modulate activity, tissue selectivity, and pharmacokinetic profiles. Asymmetrical substitution at these ester positions, as seen in this compound, can lead to compounds with improved pharmacological characteristics compared to their symmetrical counterparts.
Synthesis of this compound Analogs
The primary method for synthesizing the 1,4-dihydropyridine core of this compound and its analogs is the Hantzsch dihydropyridine synthesis. This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.
For the synthesis of asymmetrically substituted 1,4-dihydropyridines like this compound, a modified Hantzsch synthesis is employed. This generally involves a two-step process where a Michael addition of a 3-aminocrotonic acid ester to an arylidene acetoacetic acid ester is followed by ring closure.
General Synthetic Scheme for Asymmetric 1,4-Dihydropyridine Analogs:
-
Step 1: Knoevenagel Condensation: An aromatic aldehyde (e.g., 3-nitrobenzaldehyde) is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base like piperidine to form an arylidene β-ketoester.
-
Step 2: Michael Addition and Cyclization: The resulting arylidene β-ketoester is then reacted with a different β-ketoester that has been converted to an enamine (e.g., by reaction with ammonia or an ammonium salt) to form the 1,4-dihydropyridine ring.
To introduce the specific side chains of this compound and its analogs, functionalized β-ketoesters are required. For instance, to obtain the 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] ester of this compound, a corresponding functionalized acetoacetate would be used in the synthesis.
Structure-Activity Relationship (SAR) Studies
The pharmacological activity of 1,4-dihydropyridine derivatives is highly dependent on their structural features. Key SAR points for this class of compounds include:
-
The 1,4-Dihydropyridine Ring: This ring is essential for activity. Oxidation to the corresponding pyridine ring results in a loss of calcium channel blocking activity.
-
The 4-Aryl Group: A substituted phenyl ring at the 4-position is optimal for high potency. Electron-withdrawing groups, such as a nitro group at the meta or ortho position of the phenyl ring, generally enhance activity.
-
The C3 and C5 Ester Groups: These groups are critical for binding to the L-type calcium channel. The nature and size of the ester substituents significantly influence potency and tissue selectivity. Asymmetrical esters often lead to higher activity compared to symmetrical ones. The presence of bulky and functionalized ester groups can modulate the pharmacokinetic properties of the compounds, potentially leading to a longer duration of action. For instance, the introduction of ether or diol moieties in the side chains can affect solubility and metabolism.
-
Substituents at C2 and C6: Small alkyl groups, typically methyl groups, at these positions are generally preferred for optimal activity.
Experimental Protocols for In Vitro Evaluation
The evaluation of this compound analogs and other 1,4-dihydropyridine derivatives typically involves a series of in vitro assays to determine their potency and mechanism of action as L-type calcium channel blockers.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of the test compounds for the L-type calcium channel. These assays typically use a radiolabeled 1,4-dihydropyridine with high affinity, such as [³H]nitrendipine or --INVALID-LINK---PN200-110, and membrane preparations from tissues rich in L-type calcium channels, such as the heart or brain.
Detailed Methodology for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Tissues (e.g., rat heart ventricles or cerebral cortex) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250-500 µL.
-
To each tube or well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., 0.1-1.0 nM [³H]nitrendipine).
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Increasing concentrations of the unlabeled test compound (or a known competitor for determining non-specific binding, e.g., 1 µM nifedipine).
-
The membrane preparation (typically 50-200 µg of protein).
-
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) to separate the bound from the free radioligand.
-
The filters are quickly washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assays
Functional assays measure the ability of the compounds to inhibit the influx of calcium through L-type calcium channels in intact cells or tissues.
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Calcium Flux Assays: These assays use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentration in response to depolarization.
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Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or HEK293 cells stably expressing the channel) are loaded with a calcium-sensitive dye.
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The cells are then pre-incubated with the test compound before being depolarized with a high concentration of potassium chloride (KCl).
-
The change in fluorescence, which corresponds to the influx of calcium, is measured using a fluorescence plate reader or a microscope.
-
The IC₅₀ value for the inhibition of calcium influx is then determined.
-
-
Electrophysiology (Patch-Clamp): This technique directly measures the ionic currents flowing through individual ion channels.
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Whole-cell patch-clamp recordings are performed on cells expressing L-type calcium channels.
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The cells are held at a negative membrane potential, and depolarizing voltage steps are applied to elicit calcium currents.
-
The test compound is applied to the cell, and the reduction in the peak calcium current is measured to determine the inhibitory effect.
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Signaling Pathways and Experimental Workflows
L-Type Calcium Channel Signaling Pathway
The following diagram illustrates the signaling pathway of L-type calcium channels and their inhibition by 1,4-dihydropyridine derivatives like this compound.
Caption: L-type calcium channel signaling cascade and its inhibition.
Experimental Workflow for Screening this compound Derivatives
The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives.
Caption: High-throughput screening workflow for this compound analogs.
Quantitative Data on this compound Analogs
Due to the proprietary nature of much drug development research, extensive public-domain data on a wide range of direct this compound structural analogs is limited. However, the following table presents representative data for well-known 1,4-dihydropyridine calcium channel blockers to illustrate the impact of structural modifications on binding affinity. This data is compiled from various scientific publications and serves as a benchmark for evaluating new analogs.
| Compound | 4-Aryl Substituent | C3-Ester | C5-Ester | IC₅₀ (nM) for [³H]Nitrendipine Binding |
| Nifedipine | 2-Nitrophenyl | -COOCH₃ | -COOCH₃ | 1.4 |
| Nitrendipine | 3-Nitrophenyl | -COOCH₂CH₃ | -COOCH₃ | 0.8 |
| Nimodipine | 3-Nitrophenyl | -COOCH(CH₃)₂ | -COOCH₂CH₂OCH₃ | 1.1 |
| Felodipine | 2,3-Dichlorophenyl | -COOCH₂CH₃ | -COOCH₃ | 0.5 |
| Amlodipine | 2-Chlorophenyl | -COOCH₂CH₃ | -COOCH₂CH₂NH₂ | 3.2 |
Note: IC₅₀ values can vary depending on the experimental conditions (e.g., tissue source, radioligand concentration, temperature).
Conclusion
The 1,4-dihydropyridine scaffold, exemplified by this compound, continues to be a highly fruitful area for the development of potent and selective L-type calcium channel blockers. A thorough understanding of the synthesis, structure-activity relationships, and in vitro evaluation methods is crucial for the rational design of novel analogs with improved therapeutic profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of cardiovascular drugs. Further exploration of asymmetrically substituted dihydropyridines with functionalized side chains, akin to this compound, holds significant promise for discovering compounds with enhanced potency, tissue selectivity, and pharmacokinetic properties.
Preliminary Toxicity Assessment of RS-93522: A Technical Guide for Drug Development Professionals
Disclaimer: As of the latest available information, specific preliminary toxicity data for the compound RS-93522 is not publicly accessible. This technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected preliminary toxicity assessment for a compound of this class—a dihydropyridine derivative. The data presented herein is representative and synthesized from the known toxicological profiles of similar dihydropyridine calcium channel blockers and established preclinical testing guidelines.
Introduction
This compound, with the chemical name 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the dihydropyridine class of molecules. These compounds are typically L-type calcium channel blockers, a class of drugs widely used in the treatment of hypertension and angina. The preliminary toxicity evaluation of a new chemical entity (NCE) like this compound is critical for identifying potential hazards, establishing a safe starting dose for clinical trials, and defining the toxicological profile. This guide outlines the standard battery of non-clinical toxicity studies expected for a compound of this nature, including acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.
Expected Pharmacological Profile and Potential Toxicities
Dihydropyridine calcium channel blockers primarily act by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1][2] The most common toxicities associated with this class of compounds are extensions of their pharmacological effects.[1][3]
Expected Primary Pharmacodynamic Effects:
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Peripheral vasodilation
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Reduction in blood pressure
-
Reflex tachycardia
Potential Adverse Effects at Supratherapeutic Doses:
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Exaggerated hypotension[1]
-
Severe reflex tachycardia[1]
-
In severe overdoses, loss of vascular selectivity can lead to negative inotropic effects and bradyarrhythmias.[1]
-
Other potential effects include altered mental status, metabolic acidosis, and hyperglycemia.[1]
Data Presentation: Representative Preliminary Toxicity Data
The following tables summarize the expected quantitative data from a standard preliminary toxicity evaluation of a dihydropyridine derivative.
Table 1: Representative Acute Oral Toxicity Data in Rodents
| Species/Strain | Sex | No. of Animals per Group | Dose (mg/kg) | Mortality | Clinical Signs | Estimated LD50 (mg/kg) |
| Sprague-Dawley Rat | Male | 5 | 0 (Vehicle) | 0/5 | No observable signs | >2000 |
| 5 | 500 | 0/5 | Mild hypoactivity | |||
| 5 | 1000 | 1/5 | Hypoactivity, piloerection, ataxia | |||
| 5 | 2000 | 3/5 | Severe hypoactivity, ataxia, bradypnea | |||
| CD-1 Mouse | Female | 5 | 0 (Vehicle) | 0/5 | No observable signs | ~1500 |
| 5 | 500 | 0/5 | No observable signs | |||
| 5 | 1000 | 2/5 | Hypoactivity, tremors | |||
| 5 | 2000 | 4/5 | Severe hypoactivity, tremors, convulsions |
Table 2: Representative 28-Day Repeat-Dose Oral Toxicity Study in Rats - Key Findings
| Parameter | Vehicle Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (250 mg/kg/day) |
| Mortality | 0% | 0% | 0% | 10% |
| Body Weight Change (Day 28) | +25% | +24% | +18% | +10% |
| Heart Rate (Day 28, bpm) | 350 ± 20 | 380 ± 25 | 450 ± 30 | 550 ± 40 |
| Mean Arterial Pressure (Day 28, mmHg) | 100 ± 5 | 95 ± 6 | 80 ± 7 | 65 ± 8 |
| Key Clinical Chemistry Changes | None | None | Mild elevation in ALT, AST | Moderate elevation in ALT, AST, BUN* |
| Key Histopathology Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy (liver) | Mild to moderate centrilobular hypertrophy (liver), mild renal tubular degeneration |
| No-Observed-Adverse-Effect Level (NOAEL) | - | 10 mg/kg/day | - | - |
* Statistically significant difference from vehicle control (p < 0.05)
Table 3: Representative Genotoxicity Profile
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.1 - 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 µM | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | 100, 500, 1000 mg/kg | Negative |
Table 4: Representative Safety Pharmacology - Core Battery Findings
| System | Study Type | Species | Key Findings |
| Cardiovascular | In vivo telemetry | Beagle Dog | Dose-dependent increase in heart rate and decrease in blood pressure. No significant effect on ECG intervals (including QT). |
| hERG in vitro patch clamp | HEK293 cells | IC50 > 30 µM (low risk of Torsades de Pointes) | |
| Central Nervous System | Functional Observational Battery (FOB) | Rat | At high doses (>500 mg/kg), hypoactivity, ataxia, and decreased muscle tone observed. |
| Respiratory | Whole-body plethysmography | Rat | No significant effects on respiratory rate or tidal volume at doses up to 1000 mg/kg. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are outlined below, based on international regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Acute Oral Toxicity Study (as per OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound and to identify the dose range for subsequent studies.
-
Species: Rat (Sprague-Dawley) and Mouse (CD-1), typically using one sex initially (the more sensitive sex if known) or females by default.
-
Dosing: A single oral gavage administration of the test substance. A stepwise procedure is used where a group of three animals is dosed at a time. The starting dose is selected based on available structure-activity relationship data.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dose. Observations are made immediately after dosing, at 4 hours, and then daily.
-
Endpoint: The primary endpoint is mortality, allowing for the estimation of the LD50. Clinical signs of toxicity are also recorded in detail. A gross necropsy is performed on all animals at the end of the study.
28-Day Repeat-Dose Oral Toxicity Study (as per OECD Guideline 407)
-
Objective: To characterize the toxicological profile of this compound following repeated administration and to identify potential target organs and a No-Observed-Adverse-Effect Level (NOAEL).[4]
-
Species: Rat (one rodent species) and Dog (one non-rodent species) are typically used.[4]
-
Groups: At least three dose groups (low, mid, high) and a vehicle control group, with an equal number of male and female animals in each group.[5] A recovery group may be included for the high dose and control groups to assess the reversibility of any toxic effects.
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored:
-
In-life: Clinical signs, body weight, food consumption, ophthalmology, and detailed clinical observations.
-
Cardiovascular: Electrocardiography (ECG) and blood pressure measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Anatomic Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any target organs from other dose groups.
-
Genotoxicity Assay Battery
A standard battery of tests is conducted to assess the genotoxic potential of this compound.[6]
-
Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471):
-
Objective: To detect point mutations (base-pair substitutions and frameshifts).[7][8]
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains, and the number of revertant colonies is counted.
-
-
In Vitro Chromosomal Aberration Assay (as per OECD Guideline 473):
-
Objective: To identify substances that cause structural chromosomal damage.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance, with and without S9 metabolic activation. Cells are harvested at a predetermined time, and metaphase chromosomes are examined for structural aberrations.
-
-
In Vivo Micronucleus Test (as per OECD Guideline 474):
-
Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.
-
Test System: Bone marrow erythrocytes of mice or rats.
-
Procedure: Animals are administered the test substance (usually two doses, 24 hours apart). Bone marrow is collected, and polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei.
-
Safety Pharmacology Core Battery (as per ICH S7A Guideline)
The objective of the safety pharmacology core battery is to investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[9][10][11]
-
Cardiovascular System:
-
In Vivo: Conscious, telemetered animals (e.g., dogs, non-human primates) are used to assess effects on blood pressure, heart rate, and ECG parameters.[12]
-
In Vitro: A hERG potassium channel assay is conducted to assess the potential for QT interval prolongation and proarrhythmic risk.
-
-
Central Nervous System:
-
Procedure: A functional observational battery (FOB) or Irwin test in rodents is used to evaluate effects on behavior, coordination, sensory and motor function, and autonomic activity.[12]
-
-
Respiratory System:
-
Procedure: Whole-body plethysmography in conscious rodents is used to measure respiratory rate, tidal volume, and minute volume.[12]
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for a dihydropyridine like this compound.
Experimental Workflow
Caption: General workflow for preliminary toxicity assessment.
References
- 1. droracle.ai [droracle.ai]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Calcium channel blocker toxicity - Wikipedia [en.wikipedia.org]
- 4. Repeated Dose Toxicity - Creative Animodel [creative-animodel.com]
- 5. altasciences.com [altasciences.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
In-Silico Modeling of RS-93522 Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-93522 is a compound recognized for its dual antagonism of L-type calcium channels and inhibition of phosphodiesterase (PDE) activity. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow designed to elucidate the molecular interactions of this compound with its primary targets: the alpha-1 subunit of the L-type calcium channel (Cav1.2) and cardiac phosphodiesterase 3A (PDE3A). This document outlines detailed methodologies for molecular docking and molecular dynamics simulations, alongside experimental protocols for the validation of in-silico findings. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction
This compound is a small molecule that has demonstrated potent biological activity as both a calcium channel antagonist and a phosphodiesterase inhibitor. The compound's therapeutic potential, particularly in the context of cardiovascular diseases, warrants a detailed understanding of its mechanism of action at the molecular level. In-silico modeling offers a powerful approach to investigate the binding modes and interaction dynamics of this compound with its protein targets, thereby guiding further drug development and optimization efforts.
This guide presents a hypothetical, yet plausible, in-silico study of this compound, detailing the computational strategies and complementary experimental validations necessary to build a robust model of its pharmacological activity.
Molecular Targets of this compound
The primary molecular targets for this in-silico investigation are:
-
L-type Calcium Channel (Cav1.2): A voltage-gated ion channel crucial for cardiac muscle contraction. The alpha-1C subunit (CACNA1C) is the pore-forming subunit and the primary binding site for dihydropyridine-class calcium channel blockers.
-
Phosphodiesterase 3A (PDE3A): A key enzyme in the cardiac cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the degradation of cAMP. Inhibition of PDE3A leads to increased intracellular cAMP levels, resulting in positive inotropic effects.[1]
In-Silico Modeling Workflow
A multi-step computational approach is proposed to model the interactions of this compound with its targets. This workflow is designed to predict the binding affinity and stability of the ligand-protein complexes.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound is obtained from the PubChem database (CID 128487).[2] The ligand is prepared using molecular modeling software to assign appropriate atom types and charges, and to generate a low-energy conformation.
-
Protein Preparation: The crystal structures of the human L-type calcium channel alpha-1 subunit (e.g., PDB ID: 8HMA) and human phosphodiesterase 3A (e.g., from a homologous structure like PDE3B, PDB ID: 8SYC) are obtained from the Protein Data Bank.[3][4] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active sites are defined based on known ligand binding pockets.
Molecular Docking
Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active sites of Cav1.2 and PDE3A. A Lamarckian genetic algorithm or a similar stochastic search method can be employed to explore the conformational space of the ligand. The results are ranked based on a scoring function that estimates the binding free energy.
Molecular Dynamics Simulation
The most promising docked poses of the this compound-protein complexes are subjected to molecular dynamics (MD) simulations using software such as GROMACS.[5][6][7][8][9] MD simulations provide insights into the dynamic behavior and stability of the complexes over time in a simulated physiological environment.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data derived from the in-silico modeling and validated by in-vitro experiments.
Table 1: In-Silico Docking and MD Simulation Results
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | RMSD of Ligand during MD (Å) |
| L-type Calcium Channel (Cav1.2) | -9.8 | 15.2 | 1.5 ± 0.3 |
| Phosphodiesterase 3A (PDE3A) | -8.5 | 85.7 | 2.1 ± 0.5 |
Table 2: Experimental Validation of Binding and Inhibition
| Target Protein | Experimental Assay | Measured Value |
| L-type Calcium Channel (Cav1.2) | Radioligand Binding Assay | Ki = 25.5 ± 3.1 nM |
| Phosphodiesterase 3A (PDE3A) | PDE Inhibition Assay | IC50 = 1.6 x 10-5 M (16,000 nM) |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel
This protocol is adapted from standard procedures for characterizing calcium channel binding.[10][11][12][13]
-
Membrane Preparation: Prepare membrane homogenates from a cell line or tissue known to express the L-type calcium channel.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]nitrendipine) and a range of concentrations of the unlabeled competitor, this compound.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This protocol is based on a colorimetric assay for PDE activity.[14][15][16]
-
PDE Reaction: In a microplate, incubate purified recombinant human PDE3A with its substrate, cAMP, in the presence of varying concentrations of this compound.
-
5'-Nucleotidase Reaction: After the PDE reaction, add 5'-nucleotidase to the reaction mixture. This enzyme will hydrolyze the 5'-AMP produced by PDE3A to adenosine and inorganic phosphate.
-
Color Development: Add a colorimetric reagent (e.g., a malachite green-based reagent) that forms a colored complex with the inorganic phosphate produced.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: The amount of color produced is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Signaling Pathway
The dual action of this compound impacts two critical signaling pathways in cardiomyocytes.
Conclusion
The in-silico modeling approach detailed in this guide provides a robust framework for investigating the molecular interactions of this compound with its primary targets, the L-type calcium channel and phosphodiesterase 3A. By combining molecular docking and dynamics simulations with experimental validation, a comprehensive understanding of the compound's mechanism of action can be achieved. This knowledge is invaluable for the rational design of more potent and selective analogs, ultimately accelerating the drug development process. The presented workflow, while hypothetical, is based on established computational and experimental methodologies and serves as a blueprint for future studies on this compound and other dual-activity compounds.
References
- 1. Cyclic nucleotide phosphodiesterase 3A1 protects the heart against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H30N2O9 | CID 128487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 6. compchems.com [compchems.com]
- 7. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 8. Tutorials — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 16. abcam.co.jp [abcam.co.jp]
An In-Depth Review of the Preclinical Profile of RS-93522
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-93522 is a dihydropyridine derivative that exhibits dual pharmacological activity as a calcium channel antagonist and a phosphodiesterase inhibitor. Developed by Roche Palo Alto LLC, its primary therapeutic indication was for the treatment of hypertension. Despite its interesting dual mechanism of action, the development of this compound was reportedly discontinued due to low oral bioavailability. This technical guide provides a comprehensive review of the available preclinical data on this compound, including its chemical properties, mechanism of action, and known quantitative pharmacological data. Detailed experimental methodologies for key assays and a depiction of its signaling pathways are also presented to serve as a resource for researchers in cardiovascular drug discovery.
Chemical and Physical Properties
This compound, with the chemical formula C27H30N2O9, is identified by its IUPAC name: 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H30N2O9 | [1] |
| Molecular Weight | 526.5 g/mol | [1] |
| CAS Number | 104060-12-0 | [1] |
| IUPAC Name | 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |
Mechanism of Action
This compound functions through a dual mechanism involving the blockade of L-type calcium channels and the inhibition of phosphodiesterase (PDE)[1].
L-type Calcium Channel Antagonism
As a dihydropyridine, this compound is classified as a calcium channel antagonist[2]. This class of drugs primarily targets L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes. By blocking the influx of extracellular calcium ions into these cells, this compound induces vasodilation, leading to a decrease in peripheral resistance and blood pressure. This mechanism is the cornerstone of its antihypertensive effect.
Phosphodiesterase Inhibition
In addition to its calcium channel blocking activity, this compound has been shown to inhibit phosphodiesterase. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells contribute to vasodilation, complementing the effects of calcium channel blockade.
Quantitative Pharmacological Data
The available quantitative data for this compound is limited. The most specific value reported is its inhibitory concentration for phosphodiesterase activity.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue System | Reference |
| Phosphodiesterase Inhibition (IC50) | 1.6 x 10^-5 M | Myocardial homogenates |
No specific binding affinities (Ki) for L-type calcium channels or EC50 values for vasodilation have been found in the public domain.
Pharmacokinetic Profile
Information regarding the pharmacokinetics of this compound is conflicting and sparse. It has been reported that the development of this compound was discontinued due to low oral bioavailability. However, another source suggests that the compound is rapidly absorbed and possesses high bioavailability when administered nasally. A detailed comparison of pharmacokinetic parameters from different routes of administration in preclinical models is not publicly available.
Inotropic Effects
This compound has been reported to exert a negative inotropic effect on cultured myocardial cells. This effect is consistent with its calcium channel antagonist activity, as a reduction in calcium influx in cardiomyocytes leads to a decrease in myocardial contractility.
Experimental Protocols
While specific protocols for experiments conducted with this compound are not available, this section provides detailed methodologies for the key assays used to characterize compounds of this class.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioassay)
This protocol outlines a general method for determining the inhibitory activity of a compound against cAMP-hydrolyzing PDEs.
Materials:
-
Purified recombinant PDE enzyme
-
Test compound (e.g., this compound)
-
[³H]-cAMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Snake venom (from Ophiophagus hannah)
-
Dowex anion exchange resin
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³H]-cAMP to the reaction mixture.
-
Incubate the mixture at 30°C for a predetermined time.
-
Terminate the reaction by boiling the samples for 3 minutes.
-
Cool the samples on ice.
-
Add snake venom to each sample to convert the [³H]-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of Dowex resin to separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine.
-
Centrifuge the samples.
-
Transfer the supernatant containing [³H]-adenosine to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.
Assessment of Inotropic Effects on Isolated Cardiomyocytes
This protocol describes a general method for measuring the effect of a compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Myocyte bathing solution (Tyrode's solution)
-
Test compound (e.g., this compound)
-
Inverted microscope with a video-based edge-detection system
-
Field stimulation electrodes
Procedure:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using enzymatic digestion.
-
Allow the isolated myocytes to adhere to laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with oxygenated Tyrode's solution at physiological temperature (37°C).
-
Pace the cardiomyocytes using field stimulation at a constant frequency (e.g., 1 Hz).
-
Record baseline cell shortening (a measure of contractility) using a video-based edge-detection system.
-
Introduce the test compound at various concentrations into the perfusion solution.
-
Record the steady-state cell shortening at each concentration.
-
Wash out the compound with the control solution to observe reversibility.
-
Analyze the data to determine the concentration-dependent effect of the compound on cardiomyocyte contractility.
References
Methodological & Application
RS-93522: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-93522 is a dihydropyridine derivative that functions as a potent L-type calcium channel antagonist.[1] Additionally, it exhibits inhibitory activity against phosphodiesterase (PDE).[1] This dual mechanism of action makes it a subject of interest in cardiovascular research and drug development. This compound's ability to block calcium influx through L-type calcium channels leads to vascular smooth muscle relaxation and a negative inotropic effect on cardiac muscle.[1] Its PDE inhibitory action can contribute to vasodilation and modulate intracellular signaling pathways. These characteristics necessitate precise and reproducible cell-based assays to elucidate its pharmacological profile.
This document provides detailed application notes and protocols for utilizing this compound in common cell culture assays, focusing on its calcium channel blocking and phosphodiesterase inhibitory activities.
Data Presentation
The following tables summarize the quantitative data reported for this compound in cell culture-based and biochemical assays.
Table 1: Calcium Channel Antagonist Activity of this compound
| Parameter | Cell Type | Assay | IC50 |
| 45Ca2+ Uptake Inhibition | Cultured Vascular Smooth Muscle Cells | Radioligand uptake assay | 10 nM[1] |
| Inhibition of Contraction Amplitude | Cultured Chick Embryo Ventricular Cells | Optical-video motion analysis | 79 nM[1] |
Table 2: Phosphodiesterase Inhibitory Activity of this compound
| Parameter | Source | Assay | IC50 |
| PDE Activity Inhibition | Myocardial Homogenates | Biochemical PDE activity assay | 16 µM[1] |
Signaling Pathways
The primary mechanism of action of this compound involves the blockade of L-type calcium channels, which are crucial for calcium influx into excitable cells like smooth muscle and cardiac myocytes. This inhibition directly impacts downstream signaling cascades dependent on intracellular calcium concentrations. Additionally, its inhibition of phosphodiesterase leads to an accumulation of cyclic adenosine monophosphate (cAMP), activating Protein Kinase A (PKA) and further downstream signaling.
References
Application Notes and Protocols for the Investigation of RS-93522 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-93522 is a dihydropyridine calcium channel antagonist that also exhibits phosphodiesterase inhibitory activity.[1] As a member of the dihydropyridine class, its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The additional phosphodiesterase inhibition may contribute to its vasodilatory effects and potentially modulate its inotropic effects on the heart.[1] Although the clinical development of this compound was discontinued, its unique dual mechanism of action makes it a compound of interest for preclinical research in cardiovascular pharmacology.
These application notes provide a comprehensive overview of the available preclinical data for this compound and offer detailed protocols for its investigation in relevant animal models of hypertension.
Mechanism of Action and Signaling Pathway
This compound primarily targets L-type calcium channels, which are voltage-gated ion channels critical for the contraction of vascular smooth muscle and cardiac muscle. By blocking the influx of calcium into these cells, this compound induces relaxation of the blood vessels, leading to a decrease in peripheral resistance and blood pressure.
Simultaneously, this compound inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides in vascular smooth muscle cells promote relaxation, further contributing to the vasodilatory effect.
In Vitro Activity
Prior to in vivo studies, the in vitro activity of this compound was characterized in cell-based assays. This data provides a baseline for understanding its potency and cellular effects.
| Cell Type | Assay | Endpoint | IC50 | Reference Compound | Reference IC50 |
| Vascular Smooth Muscle Cells | ⁴⁵Ca uptake | Inhibition of Calcium Influx | 10 nM | Nifedipine | 7 nM |
| Chick Embryo Ventricular Cells | Amplitude of Contraction | Inhibition of Contraction | 79 nM | - | - |
| Myocardial Homogenates | Phosphodiesterase Activity | Inhibition of PDE | 16 µM | Milrinone | Similar potency |
| Table 1: Summary of In Vitro Quantitative Data for this compound.[1] |
Pharmacokinetics and Metabolism
Metabolism studies have been conducted in rats and dogs, indicating that this compound is extensively metabolized following oral administration. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog. Subsequent metabolic steps include ester hydrolysis and oxidation of the methyl and isopropyl groups. It is important to note that species-specific differences in metabolite profiles were observed.
Proposed In Vivo Study Protocol: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Experimental Workflow
Materials and Methods
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Normotensive Wistar-Kyoto (WKY) rats as a control strain (optional).
Housing:
-
Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity).
-
Access to standard chow and water ad libitum.
Drug Preparation:
-
This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene glycol). The vehicle should be tested for any effects on blood pressure.
-
A positive control such as Amlodipine should be prepared in the same vehicle.
Experimental Groups (n=8-10 per group):
-
Vehicle Control
-
This compound (Low Dose - e.g., 1 mg/kg, p.o.)
-
This compound (Medium Dose - e.g., 3 mg/kg, p.o.)
-
This compound (High Dose - e.g., 10 mg/kg, p.o.)
-
Positive Control (e.g., Amlodipine, 5 mg/kg, p.o.)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.
-
Baseline Measurements: Measure baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days using either radiotelemetry (for continuous monitoring) or the tail-cuff method.
-
Randomization: Randomize animals into treatment groups based on their baseline systolic blood pressure to ensure an even distribution.
-
Dosing: Administer the assigned treatment orally (p.o.) via gavage once daily for a period of 2-4 weeks.
-
Blood Pressure and Heart Rate Monitoring:
-
Telemetry: Record data continuously throughout the study.
-
Tail-cuff: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose on the first day, and then 2-3 times per week at the same time of day).
-
-
Pharmacokinetic Analysis (Optional): Collect sparse blood samples from a subset of animals at various time points after the first and last dose to determine the plasma concentrations of this compound and its major metabolites.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood for final pharmacokinetic and biomarker analysis. Harvest organs such as the heart and aorta for histological analysis (e.g., to assess cardiac hypertrophy and vascular remodeling).
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
Example Data Table:
| Treatment Group | Dose (mg/kg, p.o.) | Change in Systolic Blood Pressure (mmHg) from Baseline (Week 4) | Change in Heart Rate (bpm) from Baseline (Week 4) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 3 | ||
| This compound | 10 | ||
| Amlodipine | 5 |
Conclusion
This compound is a dihydropyridine calcium channel antagonist with a secondary phosphodiesterase inhibitory action. While its clinical development was halted, it remains a valuable tool for preclinical research into cardiovascular pharmacology. The provided protocols offer a framework for the systematic evaluation of this compound or similar compounds in a relevant animal model of hypertension. Careful consideration of the experimental design, including appropriate controls, dose selection, and outcome measures, is crucial for obtaining robust and interpretable data.
References
Application Notes & Protocols for the Quantification of RS-93522
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of RS-93522 in biological matrices. This compound is a dihydropyridine derivative previously investigated as a vasodilator and antihypertensive agent.[1][2] Due to the discontinuation of its development, published analytical methods are scarce.[1] The following protocols are therefore based on established and validated methods for structurally and functionally similar compounds, specifically phosphodiesterase III inhibitors and other calcium channel antagonists. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Introduction to this compound
This compound, with the chemical formula C27H30N2O9, was developed as a calcium channel antagonist.[2] Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. While its clinical development was halted, the need for accurate quantification in preclinical or research settings may still exist. The analytical methods outlined below are designed to be robust and adaptable for such applications.
Analytical Methodologies
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method suitable for quantifying this compound in simpler matrices or at higher concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for complex biological matrices such as plasma and urine, and for pharmacokinetic studies requiring low limits of quantification.[3][4]
Data Presentation: Quantitative Parameters
The following tables summarize the anticipated performance characteristics of the proposed analytical methods, based on typical validation data for similar compounds.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Expected Range |
| Linearity (µg/mL) | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 |
| Limit of Detection (LOD) (µg/mL) | 0.02 |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Expected Range |
| Linearity (ng/mL) | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
This protocol is adapted from established methods for other cardiovascular drugs.[4][5]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar, commercially available compound like Nimodipine.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
3.1.2. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample, add 20 µL of IS working solution (e.g., 10 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
3.1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Based on the UV absorbance spectrum of this compound (a scan should be performed, but a starting wavelength of 230-280 nm is likely appropriate for the dihydropyridine structure).
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides higher sensitivity and is adapted from methods for similar small molecules.[3][6]
3.2.1. Materials and Reagents
-
As per Protocol 1, with the addition of a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally analogous compound can be used.[7]
3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 100 µL of plasma sample, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in methanol).
-
Vortex and load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
Transfer to an LC-MS vial.
3.2.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]+ to be determined by infusion. Product ions to be optimized.
-
IS: Precursor ion [M+H]+ to product ion(s).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Signaling Pathway
The diagram below depicts the mechanism of action of this compound as a calcium channel antagonist leading to vasodilation.
References
- 1. RS 93522 - AdisInsight [adisinsight.springer.com]
- 2. This compound | C27H30N2O9 | CID 128487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. [sites.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-93522 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-93522 is a dihydropyridine derivative that exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and a phosphodiesterase (PDE) inhibitor.[1] Initially developed by Roche Bioscience for the treatment of hypertension, its development was discontinued.[2] Despite its discontinued status, the compound's distinct pharmacological profile makes it a subject of interest for in vitro studies, particularly in the context of high-throughput screening (HTS) for novel modulators of calcium channels and phosphodiesterases. These application notes provide detailed protocols for representative HTS assays relevant to the activities of this compound.
Data Presentation
The following table summarizes the quantitative data reported for this compound's biological activities.
| Target/Assay | Cell Type/System | Parameter | Value | Reference |
| Calcium Channel Blockade | Cultured Vascular Smooth Muscle Cells | IC50 (45Ca uptake) | 10 nM | [1] |
| Negative Inotropic Effect | Cultured Chick Embryo Ventricular Cells | IC50 (Amplitude of contraction) | 79 nM | [1] |
| Phosphodiesterase Inhibition | Myocardial Homogenates | IC50 | 16 µM | [1] |
Signaling Pathways
The dual activities of this compound impact two distinct signaling pathways: the calcium signaling pathway and the cyclic adenosine monophosphate (cAMP) signaling pathway.
Caption: Signaling pathway of this compound as a calcium channel blocker.
References
Application of RS-93522 in Disease Research: Information Not Available
Despite a comprehensive search for publicly available information, detailed application notes and protocols for the use of RS-93522 in specific disease research could not be generated. This compound is identified as a dihydropyridine calcium antagonist, a class of drugs primarily investigated for their potential in treating cardiovascular conditions such as hypertension. However, it appears that the development of this compound was discontinued by Roche Bioscience, and as a result, there is a significant lack of published research detailing its specific applications, quantitative data, and experimental protocols.
Our investigation sought to identify research areas where this compound has been a primary focus, with the goal of providing researchers, scientists, and drug development professionals with a comprehensive resource. The core requirements of detailing quantitative data, experimental protocols, and visualizing signaling pathways could not be met due to the absence of specific studies on this compound in the public domain.
While general information on the mechanism of action of dihydropyridine calcium antagonists is widely available, this does not suffice to create the specific and detailed application notes requested for this compound. Calcium channel blockers, as a class, function by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.
The intended application for this document was to provide a practical guide for researchers. This would have included:
-
Quantitative Data: Summarized in tables for easy comparison, including metrics like IC50, Ki, and EC50 values from in vitro assays, as well as efficacy data from preclinical in vivo models.
-
Experimental Protocols: Detailed methodologies for key experiments such as calcium channel binding assays, in vitro vasorelaxation studies, and in vivo studies in animal models of hypertension.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways affected by this compound and the workflows of relevant experimental procedures, created using Graphviz.
Unfortunately, the absence of primary research literature and clinical trial data specifically mentioning this compound makes it impossible to provide this detailed and specific information. Researchers interested in the broader class of dihydropyridine calcium antagonists will find a wealth of information in the scientific literature that can serve as a basis for understanding their general application in cardiovascular research. However, for this compound specifically, the available information is insufficient to generate the requested application notes and protocols.
Application Notes and Protocols: RS-93522 for In-Vivo Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the rapidly evolving field of in-vivo imaging, novel molecular probes are critical for advancing our understanding of biological processes in living organisms.[1][2][3] These techniques are instrumental in preclinical research and drug development, offering non-invasive methods to monitor disease progression and therapeutic response in real-time.[1][2][3] This document provides detailed application notes and protocols for the utilization of RS-93522, a novel agent for in-vivo imaging. The information presented herein is intended to guide researchers in effectively employing this compound in their experimental workflows.
In-vivo imaging encompasses a range of modalities, including optical imaging (fluorescence and bioluminescence), magnetic resonance imaging (MRI), computed tomography (CT), and nuclear medicine techniques like positron emission tomography (PET) and single photon emission computed tomography (SPECT).[2][3] The choice of modality depends on the specific research question, with each offering unique advantages in terms of sensitivity, resolution, and the nature of the biological information provided.[2][3]
Principle of Action
While the specific signaling pathway for this compound is not detailed in the provided search results, the general principle of molecular imaging probes involves the specific targeting of biological molecules or processes. For instance, some probes are designed to interact with specific receptors or enzymes, while others may be activated by certain physiological conditions, such as the presence of reactive oxygen species (ROS) in inflamed tissues.[4] The interaction of the probe with its target generates a detectable signal, allowing for the visualization and quantification of the target in a living organism.
To illustrate a hypothetical mechanism of action and experimental workflow, a diagram is provided below. This generalized diagram depicts a common workflow for in-vivo imaging studies, from probe administration to data analysis.
Caption: A generalized workflow for in-vivo imaging experiments.
Application: In-Vivo Imaging of [Hypothetical Target]
Based on general applications of in-vivo imaging probes, this compound could potentially be used for a variety of research applications. For the purpose of these notes, we will consider a hypothetical application in cancer imaging, where this compound targets a specific biomarker on tumor cells.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental conditions.
1. Animal Handling and Preparation
-
Animal Models: Use appropriate tumor-bearing animal models (e.g., subcutaneous xenografts in immunodeficient mice).
-
Anesthesia: Anesthetize animals prior to and during the imaging procedure to minimize movement artifacts. Isoflurane inhalation is a common method.
-
Catheterization: For intravenous administration of this compound, a tail vein catheter may be inserted.
2. This compound Preparation and Administration
-
Reconstitution: Prepare this compound solution according to the manufacturer's instructions. Ensure the vehicle is sterile and appropriate for in-vivo use.
-
Dosage: The optimal dose of this compound should be determined empirically through pilot studies.
-
Administration: Administer the prepared this compound solution to the anesthetized animal via the desired route (e.g., intravenous injection).
3. In-Vivo Imaging Procedure
This protocol provides a general guideline for fluorescence imaging. For other modalities like MRI, specific protocols related to sequence acquisition and contrast agent administration should be followed.[5]
-
Imaging System: Place the anesthetized animal in a pre-clinical in-vivo imaging system.
-
Image Acquisition Parameters:
-
Set the appropriate excitation and emission wavelengths for this compound.
-
Optimize exposure time and binning to achieve a good signal-to-noise ratio without saturation.
-
-
Longitudinal Imaging: Acquire images at multiple time points post-injection to determine the optimal imaging window and to study the pharmacokinetics of the probe.
4. Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a control region (e.g., muscle) to quantify the signal intensity.
-
Quantification: Express the data as average radiant efficiency, photon flux, or another appropriate metric provided by the imaging software.
-
Statistical Analysis: Perform statistical analysis to compare signal intensities between different groups or time points.
5. Ex-Vivo Validation (Optional)
-
Tissue Collection: After the final in-vivo imaging session, euthanize the animal and excise the tumor and other organs of interest.
-
Ex-Vivo Imaging: Image the excised tissues to confirm the in-vivo signal localization.
-
Histological Analysis: Perform histological or immunohistochemical analysis on tissue sections to correlate the imaging signal with the underlying biology. A general protocol for paraffin embedding and sectioning can be found in resources like Li-Cor's ex-vivo imaging protocol.[6]
Quantitative Data Summary
The following table is a template for summarizing quantitative data from an in-vivo imaging study using this compound.
| Group | Time Point (hours) | Tumor Signal (Mean ± SD) | Muscle Signal (Mean ± SD) | Tumor-to-Muscle Ratio |
| Control | 1 | |||
| 6 | ||||
| 24 | ||||
| This compound | 1 | |||
| 6 | ||||
| 24 |
Hypothetical Signaling Pathway Visualization
In the context of cancer, a molecular probe might target a key signaling pathway involved in tumor growth and proliferation. The diagram below illustrates a hypothetical signaling cascade that could be targeted by a probe like this compound.
Caption: A hypothetical signaling pathway targeted by this compound.
Conclusion
This compound represents a promising tool for in-vivo imaging. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers. It is crucial to optimize experimental parameters for each specific application to ensure reliable and reproducible results. As with any in-vivo study, all animal procedures should be conducted in accordance with institutional guidelines and regulations. The non-invasive nature of in-vivo imaging allows for longitudinal studies, reducing the number of animals required and enabling each animal to serve as its own control.[2][3][7]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. State of the art in vivo imaging techniques for laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synchropet.com [synchropet.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. licorbio.com [licorbio.com]
- 7. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for RS-93522 Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of RS-93522, a dihydropyridine calcium channel antagonist, was discontinued by Roche Bioscience.[1] Consequently, publicly available information is limited, and comprehensive, validated experimental protocols are not available. This document summarizes the known information and provides generalized guidance based on its mechanism of action.
Introduction
This compound is a dihydropyridine calcium channel blocker that also exhibits phosphodiesterase inhibitory activity.[2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells.[2] This dual-action was investigated for potential therapeutic effects in hypertension.[1]
Mechanism of Action
This compound functions through two primary mechanisms:
-
Calcium Channel Blockade: As a dihydropyridine, this compound binds to the α1 subunit of L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac myocytes. This binding allosterically modulates the channel to favor a closed state, thereby reducing the influx of extracellular calcium. The decreased intracellular calcium in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
-
Phosphodiesterase Inhibition: this compound also inhibits phosphodiesterase (PDE), the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Increased levels of these cyclic nucleotides can lead to further vasodilation and may also modulate cardiac function.
Quantitative Data
The following table summarizes the available in vitro potency data for this compound.
| Parameter | Value | Cell System | Reference |
| IC₅₀ (⁴⁵Ca²⁺ Uptake Inhibition) | 10 nM | Cultured Vascular Smooth Muscle Cells | [2][3] |
| IC₅₀ (Phosphodiesterase Inhibition) | 1.6 x 10⁻⁵ M | Myocardial Homogenates | [2][3] |
| IC₅₀ (Inhibition of Contraction Amplitude) | 7.9 x 10⁻⁸ M | Cultured Chick Embryo Ventricular Cells | [2] |
Experimental Protocols (Generalized)
Due to the lack of specific, published protocols for this compound, the following are generalized methodologies based on its known mechanism of action. Researchers should adapt these based on their specific experimental needs and conduct appropriate validation.
4.1. In Vitro Calcium Flux Assay (Conceptual)
This protocol describes a conceptual workflow for measuring the effect of this compound on intracellular calcium levels.
-
Cell Culture: Plate vascular smooth muscle cells (e.g., A7r5) or cardiomyocytes in a 96-well black, clear-bottom plate and culture to confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add the prepared dilutions of this compound to the cells and incubate for a predetermined time.
-
Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a specific agonist) to open voltage-gated calcium channels.
-
Fluorescence Measurement: Measure the change in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Calculate the inhibition of calcium influx for each concentration of this compound and determine the IC₅₀ value.
4.2. Phosphodiesterase Activity Assay (Conceptual)
This protocol outlines a general method for assessing the inhibitory effect of this compound on PDE activity.
-
Enzyme Preparation: Obtain a purified phosphodiesterase enzyme or prepare a cell/tissue homogenate (e.g., myocardial homogenate) as the source of PDE.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a suitable microplate, combine the PDE enzyme source, the cyclic nucleotide substrate (cAMP or cGMP), and the various concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for enzymatic conversion of the substrate.
-
Detection: Stop the reaction and detect the amount of remaining substrate or the product formed using a commercially available PDE assay kit (e.g., based on fluorescence, luminescence, or colorimetry).
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
5.1. Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
5.2. Experimental Workflow for In Vitro IC₅₀ Determination
Caption: Generalized workflow for calcium flux assay.
References
- 1. RS 93522 - AdisInsight [adisinsight.springer.com]
- 2. A dihydropyridine calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Preclinical Efficacy of RS-93522, a Novel NF-κB Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RS-93522 is a novel, potent, and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB signaling pathway. Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases and cancer. These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound in preclinical models of inflammation.
Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate target gene transcription. This compound is designed to inhibit the catalytic activity of the IKK complex, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation and downstream signaling.
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
In Vitro Efficacy Studies
IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the IKKβ subunit.
Protocol:
-
A recombinant human IKKβ enzyme is incubated with a fluorescently labeled IκBα peptide substrate and ATP.
-
This compound is added in a range of concentrations (e.g., 0.1 nM to 10 µM).
-
The kinase reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization assay.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
| Compound | IC50 (nM) for IKKβ |
| This compound | 5.2 |
| Control Inhibitor | 15.8 |
Cellular Assay for NF-κB Translocation
Objective: To assess the ability of this compound to inhibit TNF-α-induced NF-κB nuclear translocation in a cellular context.
Protocol:
-
HeLa cells are seeded in 96-well imaging plates.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 1 nM to 100 µM) for 1 hour.
-
Cells are then stimulated with 10 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.
-
Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (DAPI).
-
High-content imaging and analysis are used to quantify the ratio of nuclear to cytoplasmic p65 fluorescence.
-
The IC50 value for the inhibition of translocation is determined.
| Treatment | NF-κB Nuclear Translocation (% of TNF-α control) | IC50 (nM) |
| Vehicle Control (DMSO) | 5% | - |
| TNF-α (10 ng/mL) | 100% | - |
| This compound + TNF-α | Dose-dependent decrease | 45.7 |
| Control Inhibitor + TNF-α | Dose-dependent decrease | 120.3 |
Gene Expression Analysis of NF-κB Target Genes
Objective: To measure the effect of this compound on the expression of downstream inflammatory genes regulated by NF-κB.
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and plated.
-
Cells are pre-treated with this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) for 4 hours.
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of IL-6 and COX-2, normalized to a housekeeping gene (e.g., GAPDH).
| Treatment | IL-6 mRNA Fold Change | COX-2 mRNA Fold Change |
| Unstimulated | 1.0 | 1.0 |
| LPS (100 ng/mL) | 150.5 | 85.2 |
| This compound (10 nM) + LPS | 95.3 | 50.1 |
| This compound (100 nM) + LPS | 20.1 | 15.8 |
| This compound (1 µM) + LPS | 5.2 | 4.6 |
In Vivo Efficacy Study: Murine Model of Acute Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of LPS-induced endotoxemia.
Caption: Experimental workflow for the in vivo LPS challenge model.
Protocol:
-
Male C57BL/6 mice (8-10 weeks old) are randomized into four groups (n=8 per group).
-
Group 1 receives vehicle control (e.g., 0.5% methylcellulose) orally.
-
Groups 2, 3, and 4 receive vehicle, this compound (10 mg/kg), or this compound (30 mg/kg) orally, respectively.
-
One hour after dosing, mice in Groups 2, 3, and 4 are challenged with an intraperitoneal (i.p.) injection of LPS (1 mg/kg). Group 1 receives a saline injection.
-
Two hours after the LPS challenge, mice are euthanized, and blood is collected via cardiac puncture.
-
Serum is isolated, and the concentrations of TNF-α and IL-6 are measured by ELISA.
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 35 ± 10 | 50 ± 15 |
| LPS + Vehicle | 2500 ± 450 | 4800 ± 600 |
| LPS + This compound (10 mg/kg) | 1200 ± 300 | 2100 ± 400 |
| LPS + This compound (30 mg/kg) | 450 ± 150 | 800 ± 250 |
Summary and Conclusion
The experimental data demonstrate that this compound is a potent inhibitor of the IKK/NF-κB signaling pathway. It directly inhibits IKKβ kinase activity, blocks NF-κB nuclear translocation in cells, and reduces the expression of key inflammatory genes. Furthermore, in an in vivo model of acute inflammation, oral administration of this compound significantly reduces the systemic levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases. These protocols provide a robust framework for the preclinical evaluation of this compound and similar compounds targeting the NF-κB pathway.
Commercially available RS-93522 sources and purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-93522 is a dihydropyridine calcium channel antagonist.[1] Originally developed by Roche Bioscience for the potential treatment of hypertension, its clinical development was reportedly discontinued due to low oral bioavailability.[1] As a calcium channel antagonist, this compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a negative inotropic effect on cardiac muscle.[2] Interestingly, this compound has also been shown to inhibit phosphodiesterase activity in myocardial homogenates.[2]
These application notes provide an overview of commercially available sources for this compound, its known signaling pathway, and detailed protocols for key experimental assays relevant to its study.
Commercially Available Sources and Purity
While the clinical development of this compound was discontinued, the compound is available for research purposes from a limited number of chemical suppliers. The following table summarizes these sources. Purity data is often not publicly available and may require direct inquiry with the supplier.
| Supplier | Catalog Number | CAS Number | Notes |
| TargetMol | T28618 | 104060-12-0 | Sold for research purposes only.[2][3] |
| MedchemExpress | HY-108455 | 104060-12-0 | States the compound has calcium channel antagonist activity.[4] |
| Atomax Chemicals Co., Ltd. | --- | 104060-12-0 | Listed as a product.[5] |
| Tebubio | 282T28618 | 104060-12-0 | Distributes TargetMol products.[6] |
Signaling Pathway of this compound
This compound, as a dihydropyridine, primarily targets the α1 subunit of L-type voltage-gated calcium channels (VGCCs) located on the plasma membrane of excitable cells, such as vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits the influx of extracellular calcium (Ca2+) into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects, including the relaxation of vascular smooth muscle (vasodilation) and a decrease in the force of cardiac contraction (negative inotropy).
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol is designed to measure the effect of this compound on L-type calcium currents in isolated cells, such as vascular smooth muscle cells or cardiomyocytes.
Materials:
-
Cell line expressing L-type calcium channels (e.g., A7r5 cells or primary vascular smooth muscle cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Culture cells on glass coverslips suitable for microscopy.
-
On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Establish a stable baseline recording of the calcium currents.
-
Prepare a working solution of this compound in extracellular solution at the desired final concentration (e.g., 1 µM).
-
Perfuse the cell with the this compound solution and record the calcium currents.
-
Wash out the drug with the extracellular solution to observe any reversal of the effect.
-
Analyze the data by measuring the peak current amplitude before, during, and after drug application.
References
- 1. RS 93522 - AdisInsight [adisinsight.springer.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|T28618|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atomax Chemicals Co., Ltd. (Page 840) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 6. tebubio.com [tebubio.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of RS-93522
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of RS-93522 in aqueous solutions. As a dihydropyridine derivative, this compound is characterized by low intrinsic aqueous solubility, which can present challenges in experimental settings and for bioavailability. This guide outlines several effective strategies to enhance its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a dihydropyridine-type calcium channel antagonist. Like many dihydropyridine derivatives, its molecular structure is largely lipophilic (fat-loving), leading to low solubility in aqueous (water-based) solutions. This characteristic can result in strong intermolecular forces within its crystalline structure, making it energetically unfavorable for water molecules to surround and dissolve the compound.
Q2: What are the common consequences of poor aqueous solubility for my experiments?
A2: Poor aqueous solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inaccurate quantification in bioassays due to non-homogenous solutions.
-
Low and variable bioavailability in in-vivo studies.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective methods include:
-
Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the solution.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin, thereby increasing its apparent water solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve wettability and dissolution.
-
Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and, consequently, its dissolution rate.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in aqueous media.
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer after adding from a stock solution. | The concentration of the organic co-solvent from the stock solution is too low in the final buffer to maintain solubility. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Increase the percentage of the co-solvent in the final aqueous buffer, if experimentally permissible. 2. Consider using a different solubilization technique, such as cyclodextrin complexation or a lipid-based formulation, which can offer greater stability upon dilution. 3. Lower the final concentration of this compound in the buffer. |
| Inconsistent results in cell-based assays. | The compound may be precipitating in the cell culture medium, leading to variable effective concentrations. | 1. Prepare the this compound formulation (e.g., with cyclodextrin or as a liposome) before adding it to the cell culture medium. 2. Visually inspect the medium for any signs of precipitation after adding the compound. 3. Perform a solubility test of your final formulation in the specific cell culture medium to be used. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to enhance its dissolution and absorption. 2. Reduce the particle size of the solid compound through micronization or nanocrystallization. |
Experimental Protocols
Below are detailed methodologies for three common approaches to enhance the solubility of this compound.
Method 1: Preparation of a Co-solvent Stock Solution
This is the most straightforward method for initial in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water or desired aqueous buffer
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal amount of DMSO to the powder to dissolve it completely. For example, to prepare a 10 mM stock solution, dissolve 5.27 mg of this compound (MW: 526.5 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is fully dissolved.
-
For experimental use, dilute this stock solution into your aqueous buffer. Note: It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
Method 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an inclusion complex that enhances the apparent solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or other suitable organic solvent
Protocol:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal ratio of this compound to HP-β-CD, prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v). Add an excess amount of this compound to each solution. Shake the solutions at a constant temperature for 24-48 hours. Filter the solutions and analyze the concentration of dissolved this compound by a suitable analytical method (e.g., HPLC-UV).
-
Preparation of the Inclusion Complex (Kneading Method): a. Prepare a 1:2 molar ratio of this compound to HP-β-CD. b. Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste. c. Add the this compound powder to the paste and knead for 60 minutes. d. Add more of the water:ethanol mixture as needed to maintain a suitable consistency. e. Dry the resulting product in a vacuum oven at 40°C for 24 hours. f. The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
Method 3: Liposomal Encapsulation of this compound
This method entraps this compound within lipid vesicles, which is particularly useful for in-vivo delivery.
Materials:
-
This compound powder
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Protocol (Thin-Film Hydration Method):
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 1:10:2 molar ratio in a round-bottom flask using a chloroform:methanol (2:1 v/v) solvent mixture.
-
Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
The resulting suspension contains multilamellar vesicles (MLVs). To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the suspension can be sonicated (using a probe sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound from the liposomal formulation by centrifugation or size exclusion chromatography.
Visualizations
Caption: Workflow for improving this compound solubility.
Technical Support Center: Overcoming RS-93522 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for experiments involving the dihydropyridine L-type calcium channel blocker, RS-93522. The following information will help you identify and mitigate potential off-target effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dihydropyridine that acts as a potent L-type voltage-gated calcium channel (VGCC) antagonist.[1][2][3] Its primary on-target effect is to block the influx of extracellular calcium ions into cells, particularly in vascular smooth muscle.[1][2][4] This leads to vasodilation and is the basis for its use in studying cardiovascular physiology.[1][5]
Q2: What are the known or potential off-target effects of this compound?
The most significant known off-target effect of this compound is the inhibition of phosphodiesterase (PDE) activity.[3] Additionally, as a member of the dihydropyridine class, it may induce reflex tachycardia as a physiological response to vasodilation.[6] Other common side effects of this class that could manifest as off-target effects in experimental systems include headache and flushing.[2][5] Some studies on similar compounds suggest that at high concentrations, there may be effects on store-operated calcium entry (SOCE), though this is a subject of ongoing research.[7][8]
Q3: I'm observing an unexpected increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in my experiment. Is this related to this compound?
Yes, this is a likely consequence of this compound's off-target inhibition of phosphodiesterases.[3] PDEs are enzymes that break down cAMP and cGMP. By inhibiting PDEs, this compound can cause an accumulation of these second messengers, leading to downstream signaling events that are independent of L-type calcium channel blockade.
Q4: My experimental model is showing an increased heart rate after administration of this compound. Is this an off-target effect?
This is likely a physiological compensatory mechanism known as reflex tachycardia.[6] The vasodilation caused by this compound leads to a drop in blood pressure, which can trigger a baroreceptor reflex, resulting in an increased heart rate. While not a direct molecular off-target effect, it is an important systemic effect to consider in in-vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Vasodilation or Cardiotonic Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Greater than expected vasodilation at a given concentration. | Off-target PDE inhibition: The vasodilation may be potentiated by increased intracellular cAMP/cGMP.[3] | 1. Use a PDE-specific inhibitor: Compare the effects of this compound with a selective PDE inhibitor to dissect the contribution of each pathway. 2. Measure cAMP/cGMP levels: Directly quantify intracellular cyclic nucleotide levels in response to this compound. 3. Dose-response curve: Generate a detailed dose-response curve to identify the concentration at which PDE inhibition becomes significant. |
| Unexpected positive inotropic (increased contractility) effects at certain concentrations. | Phosphodiesterase inhibition: In cardiac tissue, PDE inhibition can lead to increased contractility, which may counteract the expected negative inotropic effect of calcium channel blockade.[3] | 1. Use an alternative L-type calcium channel blocker: Compare the effects of this compound with a dihydropyridine that has no known PDE inhibitory activity. 2. Isolate cardiomyocytes: Perform experiments on isolated cardiac cells to eliminate systemic effects like reflex tachycardia.[9] |
Issue 2: Discrepancies Between In-Vitro and In-Vivo Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Potent effect in isolated cells, but different or diminished effect in a whole organism. | Reflex tachycardia and other systemic responses: In-vivo, the baroreceptor reflex can counteract the hypotensive effects of this compound.[6] | 1. Monitor heart rate and blood pressure simultaneously: This will allow you to correlate the direct vascular effects with any systemic feedback mechanisms. 2. Use a beta-blocker: In animal models, co-administration of a beta-blocker can mitigate reflex tachycardia, helping to isolate the vascular effects of this compound. |
| Variable absorption and bioavailability. | Route of administration: The bioavailability of this compound can vary depending on the delivery method. | 1. Consider alternative delivery routes: Intranasal administration has been shown to have rapid absorption and high bioavailability for this compound.[3] |
Experimental Protocols
Protocol 1: Assessing On-Target L-Type Calcium Channel Blockade using ⁴⁵Ca²⁺ Uptake Assay
Objective: To quantify the inhibitory effect of this compound on L-type voltage-gated calcium channels in cultured vascular smooth muscle cells.
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate media until they reach confluence.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Depolarization: Depolarize the cells using a high-potassium solution to open voltage-gated calcium channels.
-
⁴⁵Ca²⁺ Addition: Add ⁴⁵Ca²⁺ to the medium and incubate for a short period to allow for uptake.
-
Washing: Rapidly wash the cells with an ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular ⁴⁵Ca²⁺.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of intracellular ⁴⁵Ca²⁺ using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of ⁴⁵Ca²⁺ uptake.[3]
Protocol 2: Distinguishing On-Target and Off-Target Effects using an Aortic Ring Assay
Objective: To differentiate the vasodilatory effects of L-type calcium channel blockade from those of phosphodiesterase inhibition.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a model organism (e.g., rat) and mount them in a tissue bath containing a physiological salt solution.
-
Contraction: Induce contraction of the aortic rings with a high-potassium solution (to activate L-type calcium channels) or a specific agonist (e.g., phenylephrine).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the tissue bath and measure the relaxation of the aortic rings.
-
Comparison with Controls:
-
Generate a concentration-response curve for a selective L-type calcium channel blocker without PDE inhibitory activity (e.g., nifedipine).
-
Generate a concentration-response curve for a selective PDE inhibitor.
-
-
Data Analysis: Compare the potency and efficacy of this compound in relaxing the aortic rings under different contraction stimuli. A greater-than-additive effect compared to the selective calcium channel blocker may indicate a contribution from PDE inhibition.[10]
Visualizing Signaling Pathways and Workflows
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RS-93522 Concentration for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RS-93522 for in-vitro experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dihydropyridine derivative that functions as a calcium channel antagonist.[1] Specifically, it is classified as an L-type calcium channel blocker.[2] These channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of physiological processes, including muscle contraction and neurotransmitter release.[2] By blocking these channels, this compound can inhibit these processes.
Q2: What is a typical starting concentration range for in-vitro experiments with this compound?
While specific data for this compound is limited due to its discontinued development, the broader class of dihydropyridine calcium channel blockers typically exhibits activity in the nanomolar to low micromolar range. For instance, the well-known dihydropyridine, nimodipine, has an IC50 of 59 nM for inhibiting L-type calcium channel-mediated calcium influx in a cell-based assay.[3] Therefore, a reasonable starting point for a dose-response experiment with this compound would be a wide concentration range, for example, from 1 nM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
Q4: What are the potential off-target effects of this compound?
Dihydropyridines are known for their selectivity for L-type calcium channels over other types (e.g., N-type, T-type), although some cross-reactivity can occur at higher concentrations.[4] It is also important to consider that at very high concentrations, off-target effects on other ion channels or cellular processes unrelated to calcium signaling may be observed.[4] Cytotoxicity is a common off-target effect that should be assessed in parallel with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at expected concentrations. | Compound inactivity: The compound may have degraded. | Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions. |
| Low cell surface expression of L-type calcium channels: The chosen cell line may not express the target channel at a sufficient level. | Verify the expression of L-type calcium channels in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express high levels of these channels (e.g., vascular smooth muscle cells, certain neuronal cell lines). | |
| Assay conditions are not optimal: The method used to stimulate calcium influx may be inadequate. | Ensure that the depolarization stimulus (e.g., high potassium concentration) is sufficient to open the L-type calcium channels. Optimize the timing of compound pre-incubation and stimulation. | |
| High cell death observed even at low concentrations. | Cytotoxicity: The compound may be toxic to the cells at the concentrations tested. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the concentration at which this compound becomes toxic. The working concentration should be well below the cytotoxic threshold. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). | |
| Inconsistent or variable results between experiments. | Cell culture variability: Differences in cell passage number, confluency, or health can affect the response to the compound. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in a healthy, logarithmic growth phase before starting the experiment. |
| Inaccurate compound concentration: Errors in preparing stock solutions or serial dilutions. | Carefully prepare and verify the concentrations of your stock and working solutions. Use calibrated pipettes. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Inhibition of Calcium Influx
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorescent calcium indicator in a cell line expressing L-type calcium channels.
Materials:
-
Cell line expressing L-type calcium channels (e.g., primary vascular smooth muscle cells, HEK293 cells stably expressing the channel)
-
Cell culture medium
-
This compound
-
DMSO
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
High potassium stimulation buffer (e.g., HBSS with 90 mM KCl)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of working concentrations (e.g., 2X final concentrations).
-
Calcium Indicator Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the prepared this compound working solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known L-type calcium channel blocker like nifedipine). Incubate for 15-30 minutes at room temperature.
-
Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the high potassium stimulation buffer to all wells to induce depolarization and calcium influx.
-
Data Analysis: Measure the peak fluorescence intensity after stimulation. Normalize the data to the vehicle control (100% activity) and a control with no stimulation (0% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol outlines a method to evaluate the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot cell viability against the this compound concentration to determine the concentration at which cytotoxicity is observed.
Visualizations
Caption: L-type Calcium Channel Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for determining the optimal in-vitro concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
Troubleshooting RS-93522 instability in long-term storage
Disclaimer: The following troubleshooting guide for RS-93522 instability is based on general principles of small molecule stability. As no specific public data for this compound is available, this guidance is intended to be a starting point for researchers to develop a robust stability testing plan.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of our this compound stock solution over time. What are the likely causes?
A: A decrease in potency of a stock solution is often due to chemical degradation. The most common degradation pathways for small molecule compounds like this compound are hydrolysis, oxidation, and photolysis.[1][2][3][4] The rate of these reactions can be influenced by storage conditions such as temperature, exposure to light, pH of the solution, and the presence of oxygen.[5] It is also possible that the compound is physically unstable in the chosen solvent, leading to precipitation over time.
Q2: What are the recommended storage conditions for long-term stability of this compound?
A: While specific conditions for this compound are not publicly established, general best practices for long-term storage of chemical compounds should be followed.[6][7] For solid (neat) compound, storage in a cool, dark, and dry place is recommended.[6][7] Using airtight containers with desiccants can help prevent degradation due to moisture.[6] For solutions, storage at low temperatures (-20°C or -80°C) is generally advisable. The choice of solvent is also critical and should be one in which the compound is known to be stable. It is crucial to perform stability studies to determine the optimal storage conditions for your specific formulation.[8]
Q3: How can we identify the degradation products of this compound in our samples?
A: Identifying degradation products requires the use of stability-indicating analytical methods.[9][8] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful technique for separating and identifying degradation products.[10][11] By comparing the chromatograms of fresh and aged samples, you can identify new peaks that correspond to degradation products. The mass spectrometry data will provide molecular weight information, which can help in elucidating the structure of these impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of isolated degradation products.[11]
Q4: Can the container and closure system affect the stability of this compound?
A: Yes, the container and closure system can significantly impact the stability of a compound.[8] Some compounds can adsorb to certain types of plastic, leading to a decrease in the effective concentration. The container material might also leach substances into the solution that could catalyze degradation. For light-sensitive compounds, amber or opaque containers are necessary to prevent photolysis.[5] It is important to select containers made of inert materials, such as borosilicate glass or specific types of chemically resistant plastics, and to ensure a tight seal to prevent exposure to air and moisture.[6][7]
Troubleshooting Guides
Guide 1: Investigating Decreased Potency of this compound Solution
This guide provides a systematic approach to troubleshooting the loss of potency in your this compound stock solution.
Step 1: Initial Assessment
-
Confirm the initial concentration: Re-analyze a freshly prepared solution to ensure the initial concentration was accurate.
-
Review storage conditions: Verify that the solution has been stored at the intended temperature and protected from light.
-
Visual inspection: Check for any signs of precipitation, color change, or microbial growth in the stock solution.
Step 2: Analytical Investigation
-
Purity analysis: Use a stability-indicating HPLC method to analyze both a fresh and the aged stock solution.
-
Peak area comparison: Compare the peak area of this compound in both samples. A significant decrease in the aged sample confirms degradation.
-
Degradant detection: Look for the appearance of new peaks in the chromatogram of the aged sample.
Step 3: Forced Degradation Studies
-
Purpose: To understand the degradation pathways and identify potential degradation products under stress conditions.[12]
-
Conditions: Expose fresh solutions of this compound to acidic, basic, oxidative, and photolytic stress.
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Step 4: Reformulation and Storage Optimization
-
Solvent selection: If hydrolysis is suspected, consider using aprotic solvents.
-
pH adjustment: For aqueous solutions, determine the pH of maximum stability and buffer the solution accordingly.
-
Antioxidants: If oxidation is the primary degradation pathway, consider adding a suitable antioxidant.
-
Storage temperature: Evaluate the stability at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) to determine the optimal storage condition.
Guide 2: Handling Out-of-Specification (OOS) Purity Results for Solid this compound
This guide outlines the steps to take when the purity of your solid this compound compound is lower than expected upon receipt or after long-term storage.
Step 1: Verification
-
Re-testing: Re-analyze the sample using a validated analytical method to confirm the OOS result.
-
Sample integrity: Ensure that the sample tested was representative of the batch and was handled correctly during preparation for analysis.
Step 2: Investigation of Storage and Handling
-
Storage history: Review the storage conditions of the solid material (temperature, humidity, light exposure).
-
Container inspection: Check the integrity of the container and seal.
Step 3: Characterization of Impurities
-
Impurity profiling: Use HPLC or a similar technique to quantify the levels of impurities.
-
Impurity identification: If the impurities are unknown, use techniques like LC-MS and NMR to identify their structures. This can provide clues about the degradation pathway.
Step 4: Root Cause Analysis and Corrective Actions
-
Identify the cause: Based on the impurity profile and storage history, determine the likely cause of degradation (e.g., exposure to moisture, heat, or light).
-
Implement corrective actions:
-
Store future batches in controlled and monitored environments.
-
Use containers that protect against the identified degradation trigger (e.g., amber vials for light-sensitive compounds, desiccants for hygroscopic compounds).
-
Establish a re-test period for the material to ensure its purity before use.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol describes a general reverse-phase HPLC method suitable for monitoring the purity of this compound and detecting degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV-Vis spectrum of this compound |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system.
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours. |
| Photostability | Expose this compound solid and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |
Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using the stability-indicating HPLC method (Protocol 1) and LC-MS.
Data Presentation
Table 1: Example Stability Data for this compound Solution at Different Temperatures
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 99.7 | Clear, colorless solution | |
| 6 Months | 99.8 | Clear, colorless solution | |
| -20°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 99.2 | Clear, colorless solution | |
| 6 Months | 98.5 | Clear, colorless solution | |
| 4°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 97.1 | Clear, colorless solution | |
| 6 Months | 94.3 | Slight yellowing | |
| 25°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 85.2 | Yellow solution | |
| 6 Months | 70.1 | Brown solution, precipitate |
Table 2: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C | 15.2 | 2 | [m/z value] |
| 0.1 M NaOH, 60°C | 45.8 | 4 | [m/z value] |
| 3% H₂O₂, RT | 22.5 | 3 | [m/z value] |
| Light Exposure | 8.9 | 1 | [m/z value] |
| 80°C (Solid) | 2.1 | 1 | [m/z value] |
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Common degradation pathways for small molecule compounds.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Pharmaceutical Degradation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 7. moravek.com [moravek.com]
- 8. pharmtech.com [pharmtech.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Bioavailability of RS-93522
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the poorly soluble compound, RS-93522. The following information is based on established methods for enhancing the bioavailability of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is identified as a dihydropyridine calcium antagonist.[1] A primary challenge in its development is its low oral bioavailability, which is a common issue for poorly soluble drugs.[2][3][4] Poor aqueous solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for its absorption into the bloodstream.[2][4] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to reduced therapeutic efficacy.
Q2: What are the common strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches primarily focus on increasing the drug's solubility and dissolution rate. Key methods include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipid-based systems can improve its absorption via the lymphatic pathway.[5][6]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.
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Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.[6]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in in-vitro dissolution studies.
Possible Cause: Low aqueous solubility of the crystalline form of this compound.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.
-
Expected Outcome: Increased surface area leading to a faster dissolution rate.
-
-
Amorphous Solid Dispersion:
-
Action: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).
-
Expected Outcome: The drug is molecularly dispersed in an amorphous state, which has higher apparent solubility and faster dissolution compared to the crystalline form.[6]
-
-
pH Adjustment:
-
Action: If this compound has ionizable groups, test its solubility and dissolution in buffers with different pH values to find the optimal pH for solubilization.
-
Issue 2: Low in-vivo bioavailability despite improved in-vitro dissolution.
Possible Cause: First-pass metabolism or efflux transporter activity in the gastrointestinal tract.
Troubleshooting Steps:
-
Lipid-Based Formulations:
-
Action: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or solid lipid nanoparticles (SLNs).
-
Expected Outcome: Lipid-based systems can enhance lymphatic absorption, partially bypassing the hepatic first-pass metabolism.[5]
-
-
Use of Permeation Enhancers:
-
Action: Include excipients that can act as permeation enhancers in the formulation.
-
Caution: The use of permeation enhancers should be carefully evaluated for potential toxicity.
-
-
Mucoadhesive Formulations:
-
Action: Incorporate mucoadhesive polymers into the formulation.
-
Expected Outcome: Increased residence time of the formulation in the gastrointestinal tract can lead to enhanced absorption.[5]
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | Can lead to particle aggregation. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state.[2] | Significant increase in dissolution rate.[2] | Physical instability (recrystallization) can be a concern. |
| Lipid-Based Systems | Solubilizes the drug in a lipid vehicle, enhancing lymphatic uptake.[5][6] | Can bypass first-pass metabolism.[5] | Potential for drug precipitation upon digestion. |
| Complexation | Forms a host-guest complex with improved solubility. | High stability and solubility enhancement. | Limited to drugs that can fit into the complexing agent's cavity. |
| Salt Formation | Converts the drug into a more soluble salt form.[6] | Simple and cost-effective.[6] | Not applicable to non-ionizable drugs. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol) in a 1:4 drug-to-carrier ratio.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to a fine powder using a mortar and pestle.
-
Characterization: Characterize the resulting solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Visualizations
Caption: Workflow for developing and testing new formulations of this compound.
Caption: Potential absorption pathways for orally administered this compound.
References
- 1. RS 93522 - AdisInsight [adisinsight.springer.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
RS-93522 experimental variability and reproducibility issues
Issue: Information regarding the experimental compound "RS-93522" is not available in publicly accessible scientific literature or clinical trial databases.
Our comprehensive search for "this compound" did not yield any specific information about a compound with this designation. This suggests that "this compound" may be an internal development code, a preclinical compound that has not yet been published, or a proprietary molecule not disclosed in the public domain.
Consequently, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, experimental protocols, or data related to this specific compound at this time. The core requirements of the request, including data presentation, protocol detailing, and visualization of pathways, are contingent on the availability of foundational scientific information about the compound .
To enable us to build the requested resource, we would require specific information about this compound, such as:
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Compound Class and Target: What type of molecule is this compound and what is its intended biological target or mechanism of action?
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Key Assays: What are the primary experimental assays used to characterize the activity of this compound (e.g., cell viability assays, enzyme kinetics, receptor binding assays, in vivo models)?
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Observed Variability: What specific types of variability and reproducibility issues have been encountered (e.g., inconsistent IC50 values, batch-to-batch variation, differing results between labs)?
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Published or Internal Data: Are there any available research articles, patents, internal reports, or data summaries that can be shared?
Once this information is available, we can proceed with creating a comprehensive and accurate technical support resource to address the specific challenges faced by researchers working with this compound.
Adjusting RS-93522 treatment duration for optimal results
Technical Support Center: RS-93522
Disclaimer: this compound is a legacy compound whose development was discontinued in 1995. As such, detailed public information and established experimental protocols are scarce. This guide provides a generalized framework for researchers investigating novel calcium channel antagonists, using the designation "this compound" as a placeholder. The data and protocols presented herein are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary determinant for selecting an initial treatment duration for this compound?
A1: The initial treatment duration should be based on the biological question you are asking and the known kinetics of the cellular process you are studying. For acute effects related to calcium channel blockade, such as immediate changes in intracellular calcium concentration, short durations (minutes to a few hours) are appropriate. For downstream effects, such as changes in gene expression or cell proliferation, longer durations (24 to 72 hours) are typically necessary. A good starting point for a novel compound is to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal window for observing the desired effect.
Q2: We are observing a significant shift in the IC50 value of this compound as we increase the treatment duration. Is this expected?
A2: Yes, this is a common phenomenon. The apparent potency (IC50) of a compound can be highly dependent on the incubation time. For compounds with a slow onset of action or that affect downstream cellular processes, a longer treatment duration may be required to achieve a stable and maximal effect, often resulting in a lower IC50 value. Conversely, for compounds that are unstable in culture media or are metabolized by the cells, the apparent potency might decrease with longer incubation times. It is crucial to determine the IC50 at multiple time points to understand the kinetic profile of this compound in your specific assay.
Q3: Our assay results show high variability at the 48-hour and 72-hour time points, but not at 24 hours. What could be the cause?
A3: High variability at later time points can stem from several factors:
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Cell Overgrowth: If your initial cell seeding density is too high, cells may become over-confluent by 48 or 72 hours in the control wells, leading to cell stress, nutrient depletion, and cell death, which can confound the results.
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Compound Degradation: this compound may not be stable in your culture medium for extended periods. Degradation can lead to a reduced effective concentration over time, causing inconsistent results.
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Evaporation: In multi-well plates, evaporation from wells, especially those on the edges, can concentrate the compound and media components, leading to increased variability. Ensure proper humidification in your incubator and consider excluding edge wells from your analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Dose-Response Effect Observed at Any Duration | 1. Compound Insolubility: The compound may be precipitating out of the media. 2. Incorrect Target: The selected cell line may not express the specific calcium channel subtype targeted by this compound. 3. Assay Insensitivity: The chosen endpoint (e.g., viability) may not be the most sensitive measure of the compound's activity. | 1. Visually inspect the media for precipitation after adding the compound. Consider using a lower concentration range or a different solvent (ensure final solvent concentration is non-toxic). 2. Confirm target expression in your cell line using techniques like qPCR or Western blot. 3. Consider a more direct functional assay, such as a calcium flux assay, to measure the immediate effect of channel blockade. |
| High Background Signal/Cell Death in Vehicle Control at Longer Durations | 1. Solvent Toxicity: The solvent (e.g., DMSO) may be causing cytotoxicity at the concentration and duration used. 2. Media Depletion: Essential nutrients in the culture medium may be depleted after 48-72 hours. | 1. Run a solvent toxicity curve to determine the maximum non-toxic concentration of your vehicle for the longest duration of your experiment. 2. Consider replenishing the media (containing the compound or vehicle) at intermediate time points for long-duration experiments. |
Quantitative Data Summary
The following tables represent hypothetical data from time-course and dose-response experiments with this compound on vascular smooth muscle cells.
Table 1: Effect of this compound (10 µM) on Cell Viability Over Time
| Treatment Duration (Hours) | Average Cell Viability (%) | Standard Deviation |
| 6 | 98.2 | 3.1 |
| 12 | 85.1 | 4.5 |
| 24 | 62.5 | 5.2 |
| 48 | 51.3 | 6.8 |
| 72 | 48.9 | 7.3 |
Table 2: IC50 of this compound as a Function of Treatment Duration
| Treatment Duration (Hours) | IC50 (µM) | 95% Confidence Interval |
| 12 | 25.4 | (22.1, 29.2) |
| 24 | 8.7 | (7.5, 10.1) |
| 48 | 4.9 | (4.1, 5.8) |
| 72 | 5.1 | (4.3, 6.0) |
Experimental Protocols
Protocol: Determining Optimal Treatment Duration using a Cell Viability Assay
This protocol outlines a method to determine the optimal treatment duration of this compound by measuring its effect on the viability of a target cell line (e.g., A7r5 vascular smooth muscle cells) at multiple time points.
Materials:
-
A7r5 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Seeding:
-
Trypsinize and count A7r5 cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Remove the old medium from the cell plates and add 100 µL of the appropriate compound dilution or vehicle control to the wells.
-
-
Incubation:
-
Return the plates to the incubator. You will have a separate plate for each time point (e.g., 6, 12, 24, 48, 72 hours).
-
-
Viability Measurement (Endpoint):
-
At each designated time point, remove the corresponding plate from the incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% viability.
-
Plot the percent viability against the treatment duration for each concentration of this compound.
-
Separately, for each time point, plot percent viability against log[this compound concentration] and perform a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway for this compound as a calcium channel antagonist.
Caption: Experimental workflow for determining optimal treatment duration.
Technical Support Center: A Guide to Sildenafil-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sildenafil. Given the lack of public information on "RS-93522," this guide focuses on Sildenafil, a well-characterized and commonly used phosphodiesterase 5 (PDE5) inhibitor, to address common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sildenafil?
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[1] In an experimental context, this mechanism is central to its effects on cells and tissues.
Q2: What is the recommended solvent and storage condition for Sildenafil stock solutions?
Sildenafil citrate is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 14 mg/mL and 10 mg/mL, respectively.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to purge the solvent with an inert gas to prevent oxidation.[2] Stock solutions should be stored at -20°C for long-term stability, which can be up to several months or even years under proper conditions.[2][3]
Q3: What are the known off-target effects of Sildenafil?
While Sildenafil is highly selective for PDE5, it can inhibit other PDE isoforms at higher concentrations. Notably, it has a lower selectivity against PDE6, found in the retina, which can lead to visual disturbances.[1] It is also significantly less potent against PDE1 and PDE3.[2] Researchers should be aware of these potential off-target effects, especially when using high concentrations of Sildenafil in their experiments, as they could lead to confounding results.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with Sildenafil.
Inconsistent or Unexpected Results in Cell-Based Assays
Problem: High variability in results between replicate wells or experiments.
-
Possible Cause 1: Sildenafil Precipitation. Sildenafil citrate has low aqueous solubility, which is pH-dependent.[4][5] It may precipitate in cell culture media, especially at neutral or slightly alkaline pH, leading to inconsistent effective concentrations.
-
Solution: Visually inspect the media for any precipitate after adding Sildenafil. Prepare fresh dilutions from a DMSO stock for each experiment. Consider using a final DMSO concentration of less than 0.5% to maintain solubility and minimize solvent-induced cytotoxicity.
-
-
Possible Cause 2: Cell Density and Health. The cellular response to Sildenafil can be dependent on cell density and overall health.
-
Solution: Ensure consistent cell seeding density across all wells. Regularly check cell morphology and viability. Perform a baseline cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment.
-
-
Possible Cause 3: Degradation of Sildenafil. Sildenafil solutions may degrade over time, especially if not stored properly.
-
Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light. Prepare fresh working solutions for each experiment.
-
Lower-than-Expected Potency (High IC50 Value)
Problem: The observed IC50 value for PDE5 inhibition is significantly higher than reported values.
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Possible Cause 1: Inactive Enzyme. The PDE5 enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme. Include a positive control with a known potent PDE5 inhibitor to verify enzyme activity.
-
-
Possible Cause 2: Sub-optimal Assay Conditions. The substrate (cGMP) concentration, incubation time, or buffer composition may not be optimal.
-
Solution: Optimize the cGMP concentration around the Km value for the specific enzyme lot. Ensure the incubation time is sufficient for a robust signal. Verify the composition and pH of the assay buffer.
-
Unexpected Cytotoxicity
Problem: Sildenafil induces significant cell death at concentrations expected to be non-toxic.
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Possible Cause 1: High DMSO Concentration. The final concentration of the solvent (DMSO) in the cell culture media may be too high.
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Solution: Ensure the final DMSO concentration is as low as possible, typically below 0.5%. Include a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent on cell viability.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, Sildenafil may have off-target effects that induce cytotoxicity in certain cell types.[6]
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Solution: Perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line. Use the lowest effective concentration of Sildenafil to minimize potential off-target effects.
-
-
Possible Cause 3: Contamination. The Sildenafil stock solution or cell culture may be contaminated.
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Solution: Use sterile techniques for all solution preparations and cell handling. Regularly test cell lines for mycoplasma contamination.
-
Data Presentation
Table 1: Sildenafil Potency and Selectivity
This table summarizes the half-maximal inhibitory concentration (IC50) values of Sildenafil against various human phosphodiesterase (PDE) isoforms. Lower IC50 values indicate higher potency.
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | 260 | ~74-fold |
| PDE2 | >10,000 | >2,857-fold |
| PDE3 | 65,000 | ~18,571-fold |
| PDE4 | >10,000 | >2,857-fold |
| PDE5 | 3.5 | - |
| PDE6 | 35 | ~10-fold |
| PDE11 | Not Reported | - |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[1][2][7]
Table 2: Sildenafil Solubility
This table provides the solubility of Sildenafil (base) and Sildenafil Citrate in various solvents.
| Compound | Solvent | Solubility (mg/mL) |
| Sildenafil (base) | Diethylene glycol monoethyl ether | 24.7 ± 4.7 |
| Sildenafil (base) | Ethanol | 5.2 ± 1.2 |
| Sildenafil (base) | Distilled Water | Insoluble |
| Sildenafil Citrate | Distilled Water | 4.1 ± 1.3 |
| Sildenafil Citrate | Dimethyl sulfoxide (DMSO) | ~14 |
| Sildenafil Citrate | Dimethylformamide (DMF) | ~10 |
| Sildenafil Citrate | Dimethyl isosorbide | 9.98 ± 0.79 |
| Sildenafil Citrate | Oleic acid | 6.77 ± 0.54 |
| Sildenafil Citrate | Miglyol | 4.23 ± 0.39 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay
This protocol outlines a common method to determine the IC50 value of Sildenafil against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Sildenafil citrate
-
DMSO
-
96-well microplate
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Detection reagents (e.g., using a commercially available PDE assay kit)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Sildenafil citrate in 100% DMSO. Create a serial dilution series in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction:
-
Add diluted Sildenafil or vehicle control to the wells of the microplate.
-
Add the PDE5 enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding cGMP to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection: Stop the reaction and measure the remaining cGMP or the product (GMP) using a suitable detection method as per the kit manufacturer's instructions (e.g., fluorescence polarization, colorimetric, or radiometric).
-
Data Analysis:
-
Calculate the percent inhibition for each Sildenafil concentration relative to the vehicle control (0% inhibition) and a control with a potent, saturating inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the Sildenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of Sildenafil on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sildenafil citrate
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Sildenafil in complete cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Sildenafil or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability versus the logarithm of the Sildenafil concentration to determine the IC50 for cytotoxicity.
-
Mandatory Visualizations
Caption: Sildenafil's mechanism of action in the NO/cGMP signaling pathway.
Caption: General workflow for an in vitro PDE5 enzyme inhibition assay.
Caption: A logical troubleshooting flow for inconsistent experimental results.
References
- 1. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of RS-93522 Binding Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RS-93522. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specificity of your binding assays and navigate challenges related to the dual-target nature of this compound.
Introduction to this compound
This compound is a dihydropyridine calcium channel antagonist that also exhibits inhibitory activity against phosphodiesterase (PDE). This dual functionality presents a unique challenge in binding assays, where differentiating between its effects on these two distinct targets is crucial for accurate data interpretation. The development of this compound was discontinued, and as such, detailed binding data in the public domain is limited. This guide leverages known functional data and established principles of binding assay optimization to address potential specificity issues.
Quantitative Data Summary
| Target | Parameter | Value | Source |
| L-type Calcium Channels | IC50 (inhibition of contraction) | 7.9 x 10-8 M (79 nM) | [1] |
| Phosphodiesterase | IC50 (inhibition of activity) | 1.6 x 10-5 M (16 µM) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
A1: this compound is known to act as an antagonist at L-type voltage-gated calcium channels and as an inhibitor of phosphodiesterase.[1] This dual activity means that in a cellular or tissue-based assay, this compound can simultaneously interact with both target types.
Q2: Why is assay specificity a major concern for this compound?
A2: Specificity is critical because of this compound's dual targets. An assay designed to measure its interaction with calcium channels could be confounded by its effects on phosphodiesterase, and vice versa. This can lead to misinterpretation of binding affinity, potency, and off-target effects.
Q3: How can I selectively measure this compound binding to calcium channels?
A3: To selectively measure binding to L-type calcium channels, it is crucial to work at concentrations of this compound that are relevant for this target but significantly below the IC50 for phosphodiesterase inhibition. Based on the available data, concentrations in the low nanomolar range (e.g., 1-100 nM) would be appropriate for targeting calcium channels, as this is well below the micromolar concentrations required to inhibit phosphodiesterase.
Q4: What experimental systems are best suited for studying this compound binding?
A4: For maximal specificity, consider using cell lines engineered to express only the target of interest (e.g., a specific L-type calcium channel subunit) and lacking the off-target enzyme (phosphodiesterase). Alternatively, purified membrane preparations from tissues with high expression of L-type calcium channels and low phosphodiesterase activity can be used.
Troubleshooting Guides
This section addresses common issues encountered in binding assays with dual-target ligands like this compound.
Issue 1: High Non-Specific Binding
Question: I am observing high non-specific binding in my radioligand competition assay with this compound. What could be the cause and how can I reduce it?
Answer:
High non-specific binding (NSB) can obscure the true specific binding signal. With a dually active compound like this compound, this can be particularly problematic. Here are potential causes and solutions:
-
Cause: The radioligand concentration is too high, leading to binding to lower-affinity sites, including the secondary target (phosphodiesterase).
-
Solution: Use a radioligand concentration at or below its Kd for the primary target (L-type calcium channels). This minimizes binding to other sites.
-
-
Cause: The membrane protein concentration is too high, increasing the number of non-specific binding sites.
-
Solution: Titrate the membrane protein concentration to find the optimal balance between a robust specific binding signal and low non-specific binding.
-
-
Cause: Inadequate washing is leaving unbound radioligand trapped on the filter.
-
Solution: Increase the number and volume of wash steps with ice-cold wash buffer. Ensure the vacuum is sufficient to quickly remove the buffer.
-
-
Cause: The radioligand is binding to the filter material.
-
Solution: Pre-soak the filters in a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Issue 2: Inconsistent IC50 or Ki Values
Question: My calculated IC50 and Ki values for this compound vary significantly between experiments. What could be causing this variability?
Answer:
Inconsistent affinity values can arise from several factors, especially when dealing with a compound with two targets of vastly different affinities.
-
Cause: Competition from the secondary target at higher concentrations of this compound.
-
Solution: Ensure your competition assay's concentration range for this compound is appropriate for the primary target. If you are studying calcium channel binding, the highest concentration of this compound should ideally not exceed the low micromolar range to avoid significant phosphodiesterase inhibition.
-
-
Cause: The assay has not reached equilibrium.
-
Solution: Determine the optimal incubation time by performing a time-course experiment to ensure that the binding of the radioligand has reached a steady state.
-
-
Cause: Variability in tissue or cell preparations.
-
Solution: Use consistent and standardized procedures for preparing cell membranes or tissues. Ensure protein concentrations are accurately determined for each batch.
-
Issue 3: Differentiating Between Calcium Channel and Phosphodiesterase Binding
Question: How can I be sure that the binding I am observing is to the calcium channel and not to phosphodiesterase?
Answer:
This is the central challenge when working with this compound. A multi-pronged approach is necessary to ensure target-specific binding.
-
Strategy 1: Use of Selective Competitors:
-
In a competition binding assay with a radiolabeled ligand for the calcium channel, use a known and highly selective L-type calcium channel blocker (e.g., nifedipine) as a positive control competitor. The competition curve for this compound should be comparable to that of the selective competitor if it is binding to the same site.
-
-
Strategy 2: Use of a Phosphodiesterase Inhibitor:
-
To confirm that the observed binding is not to phosphodiesterase, you can include a high concentration of a selective phosphodiesterase inhibitor (that does not bind to calcium channels) in your assay. If the binding of your radioligand is unaffected, it suggests that the binding is not to the phosphodiesterase.
-
-
Strategy 3: Functional Correlation:
-
Correlate your binding data with functional data. For example, the Ki value obtained from a calcium channel binding assay should correlate with the IC50 for the inhibition of calcium influx in a functional assay.
-
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay for L-type Calcium Channels
This protocol is designed to determine the Kd (dissociation constant) and Bmax (maximum receptor density) of a radiolabeled dihydropyridine ligand (e.g., [3H]-nitrendipine) in a membrane preparation.
Materials:
-
Membrane preparation from a tissue or cell line expressing L-type calcium channels.
-
Radiolabeled dihydropyridine (e.g., [3H]-nitrendipine).
-
Unlabeled selective L-type calcium channel blocker (e.g., nifedipine) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% PEI.
-
Scintillation fluid and vials.
-
96-well plates.
-
Filter harvesting system.
-
Scintillation counter.
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled ligand in assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
Set up Assay Plates: For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding: To the total binding wells, add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-Specific Binding: To the non-specific binding wells, add 50 µL of a high concentration of the unlabeled competitor (e.g., 1 µM nifedipine), 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay for this compound at L-type Calcium Channels
This protocol is designed to determine the Ki (inhibition constant) of this compound for L-type calcium channels.
Materials:
-
Same as for the saturation binding assay.
-
This compound stock solution.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be 10-10 to 10-5 M.
-
Set up Assay Plates: Prepare triplicate wells for total binding, non-specific binding, and for each concentration of this compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radiolabeled ligand (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled selective competitor (e.g., 1 µM nifedipine), 50 µL of the radiolabeled ligand, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the appropriate this compound dilution, 50 µL of the radiolabeled ligand, and 100 µL of the membrane preparation.
-
Incubation, Harvesting, and Counting: Follow steps 5-8 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Signaling pathway of L-type calcium channel activation and its inhibition by this compound.
Caption: General experimental workflow for a radioligand binding assay.
Caption: A logical workflow for troubleshooting high non-specific binding in an this compound assay.
References
Validation & Comparative
Comparative Efficacy Analysis: RS-93522 vs. Competitor Compound
Disclaimer: The compound "RS-93522" is not publicly documented. The following guide is a template demonstrating a comparative analysis and utilizes placeholder data for a hypothetical compound, "this compound," and a fictional competitor, "Competitor-X."
This guide provides a detailed comparison of the preclinical efficacy of this compound and its competitor, Competitor-X, in relevant cancer cell lines. The data presented herein is intended to offer a clear, objective overview for researchers, scientists, and professionals in drug development.
Efficacy Comparison: In Vitro IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Competitor-X across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Competitor-X IC50 (nM) |
| MCF-7 | Breast Cancer | 15 | 45 |
| A549 | Lung Cancer | 22 | 80 |
| HCT116 | Colon Cancer | 10 | 35 |
| U87 MG | Glioblastoma | 30 | 110 |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to ensure reproducibility.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: All cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound and Competitor-X were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium to achieve the final desired concentrations.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates were incubated for 72 hours.
-
Data Acquisition: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Visualizing Molecular and Experimental Pathways
Signaling Pathway of this compound
The following diagram illustrates the hypothetical signaling pathway targeted by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the workflow for determining the IC50 values of the compounds.
Navigating the Uncharted: The Challenge of Validating RS-93522's On-Target Effects
Efforts to compile a comprehensive comparison guide for the on-target effects of RS-93522 have been hampered by a critical lack of publicly available information regarding the compound and its molecular target. Initial searches for "this compound" have not yielded specific data on its mechanism of action, the protein it targets, or any studies utilizing knockout models for its validation.
This absence of foundational information makes it impossible to proceed with a detailed analysis and comparison as requested. The core requirements of creating data tables, detailing experimental protocols, and generating visualizations are all contingent on first identifying the specific biological pathway and target of this compound.
Without this crucial starting point, any attempt to build a comparison guide would be purely speculative. The scientific community awaits further disclosure from the developers of this compound to enable independent validation and comparative studies. Researchers and drug development professionals are encouraged to monitor for future publications or presentations that may shed light on this novel compound.
Cross-validation of RS-93522 activity in different cell lines
A comprehensive search for the compound "RS-93522" has yielded no publicly available scientific literature, experimental data, or activity reports in any cell lines.
Consequently, the creation of a comparison guide for the cross-validation of this compound activity, as requested, cannot be fulfilled at this time. The core requirements, including data presentation, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, are contingent on the availability of foundational research data for this specific compound.
It is possible that "this compound" is an internal research designation not yet disclosed in public-facing scientific databases, a novel compound for which research has not been published, or an incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. Without primary data on its bioactivity and mechanism of action, a comparative analysis and the generation of the requested guide are not feasible.
Comparative Analysis of RS-93522 with Standard-of-Care Drugs for Acute Decompensated Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug RS-93522 with the current standard-of-care drugs for acute decompensated heart failure (ADHF). The comparison is based on publicly available information on the mechanism of action of this compound and established data for standard treatments. Currently, direct comparative preclinical or clinical studies between this compound and other drugs are not publicly available.
Introduction to this compound
This compound is an investigational compound identified as a calcium channel antagonist and a phosphodiesterase (PDE) inhibitor. Its PDE inhibitory potency is reported to be similar to that of milrinone, with an IC50 of 1.6 x 10⁻⁵M. As a calcium channel antagonist, it is expected to have a negative inotropic effect on cultured myocardial cells. This dual mechanism of action suggests a potential role in cardiovascular conditions where modulation of both vascular tone and cardiac contractility is desired.
Standard-of-Care for Acute Decompensated Heart Failure
The management of ADHF aims to relieve symptoms, improve hemodynamic status, and restore organ perfusion. The standard-of-care typically involves a combination of therapies tailored to the patient's clinical presentation.[1][2][3][4] Key drug classes include:
-
Diuretics: Intravenous loop diuretics like furosemide are the first-line treatment to reduce fluid overload and congestion.[1][2][3][4]
-
Vasodilators: Intravenous agents such as nitroglycerin and nitroprusside are used to reduce preload and afterload, improving symptoms in patients without hypotension.[2][3]
-
Inotropes: For patients with low cardiac output and evidence of end-organ hypoperfusion, inotropic agents are administered. The most commonly used inotropes are dobutamine and the phosphodiesterase inhibitor milrinone.[2][3][5]
Comparative Data Presentation
Due to the absence of direct comparative studies for this compound, the following table summarizes the pharmacological profiles of this compound (based on its known mechanisms), milrinone, and dobutamine.
| Feature | This compound (Predicted) | Milrinone | Dobutamine |
| Primary Mechanism(s) | Calcium Channel Antagonist, Phosphodiesterase Inhibitor | Phosphodiesterase 3 (PDE3) Inhibitor | β1-adrenergic agonist |
| Inotropic Effect | Negative (due to Ca²⁺ channel blockade), potentially positive (due to PDE inhibition) - Net effect is unclear without experimental data. | Positive | Positive |
| Vasodilatory Effect | Yes (due to Ca²⁺ channel blockade and PDE inhibition) | Yes | Minimal |
| Effect on Heart Rate | Likely neutral or slight decrease | Can increase heart rate | Increases heart rate |
| Effect on Myocardial Oxygen Consumption | Potentially decreased (due to afterload reduction and negative inotropy) | Can increase | Increases |
| Key Hemodynamic Effects | Expected to decrease blood pressure and potentially increase cardiac output (if PDE inhibition outweighs Ca²⁺ channel blockade) | Increases cardiac output, decreases pulmonary capillary wedge pressure and systemic vascular resistance.[6][7] | Increases cardiac output and heart rate.[6][8] |
| Potential Adverse Effects | Hypotension, bradycardia, potential for complex effects on cardiac contractility. | Ventricular arrhythmias, hypotension, headaches.[6] | Tachyarrhythmias, hypertension, increased myocardial ischemia. |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following outlines standard methodologies used to evaluate and compare inotropic and vasodilatory agents for acute heart failure.
Preclinical Evaluation
1. In Vitro Assessment of Phosphodiesterase Inhibition:
-
Objective: To determine the inhibitory concentration (IC50) of the test compound on PDE isoenzymes.
-
Methodology:
-
Isolate different PDE isoenzymes (e.g., PDE3) from relevant tissues (e.g., cardiac muscle).
-
Incubate the isolated enzymes with their substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound.
-
Measure the rate of substrate hydrolysis, typically using radioimmunoassay or fluorescence-based assays.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the enzyme activity.
-
2. In Vitro Assessment of Inotropic and Vasodilatory Effects:
-
Objective: To evaluate the direct effects of the compound on cardiac muscle contractility and blood vessel tone.
-
Methodology:
-
Isolated Heart Preparation (Langendorff): Perfuse an isolated animal heart (e.g., rat, rabbit) with a nutrient solution. Administer the test compound and measure changes in heart rate, contractile force, and coronary flow.
-
Isolated Papillary Muscle Preparation: Mount isolated cardiac papillary muscles in an organ bath. Electrically stimulate the muscles and measure the force of contraction in the presence of the test compound.
-
Isolated Aortic Ring Preparation: Suspend rings of aorta in an organ bath. Pre-contract the rings with an agonist (e.g., phenylephrine) and then add the test compound to measure relaxation (vasodilation).
-
In Vivo Hemodynamic Studies in Animal Models of Heart Failure
-
Objective: To assess the effects of the compound on systemic and cardiac hemodynamics in a living organism.
-
Methodology:
-
Induce heart failure in an animal model (e.g., coronary artery ligation in rodents or rapid ventricular pacing in larger animals).
-
Implant catheters to measure key hemodynamic parameters, including:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
Cardiac Output (CO)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Systemic Vascular Resistance (SVR)
-
-
Administer the test compound intravenously and record the changes in these parameters over time.
-
Compare the effects to a standard-of-care drug (e.g., milrinone or dobutamine) administered under the same conditions.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways of the compared drug classes and a typical experimental workflow for evaluating a novel inotropic agent.
Caption: Signaling pathways of Dobutamine, Milrinone, and the predicted pathways of this compound.
Caption: A generalized experimental workflow for the development of a novel inotropic agent.
References
- 1. Heart Failure Treatment & Management: Approach Considerations, Nonpharmacologic Therapy, Pharmacologic Therapy [emedicine.medscape.com]
- 2. Current treatment options for early management in acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cmaj.ca [cmaj.ca]
- 5. Milrinone or dobutamine in patients with heart failure: evidence from meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of intravenous milrinone and dobutamine for congestive heart failure secondary to either ischemic or dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milrinone versus dobutamine in heart failure subjects treated chronically with carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of milrinone and dobutamine on right ventricular preload, afterload and systolic performance in congestive heart failure secondary to ischemic or idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: RS-93522 in the Context of Alternative Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the pharmacological profile of RS-93522, a dihydropyridine calcium channel antagonist, against other alternative antihypertensive agents. Notably, the development of this compound was discontinued by Roche Bioscience, limiting the availability of direct head-to-head clinical trial data.[1] This document, therefore, outlines the key parameters and experimental protocols that would be employed in such a comparative study, drawing on established methodologies for evaluating calcium channel blockers (CCBs).
Overview of this compound and Alternative Techniques
This compound is classified as a calcium channel antagonist, functioning as an antihypertensive and vasodilator.[1] Its mechanism of action involves blocking the influx of calcium (Ca2+) ions into vascular smooth muscle and cardiac cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure.
Alternative therapeutic options for hypertension are extensive and include other classes of calcium channel blockers, as well as drugs with different mechanisms of action. A comprehensive comparison would involve evaluating this compound against:
-
Other Calcium Channel Blockers:
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): Primarily act on vascular smooth muscle, leading to potent vasodilation.
-
Non-dihydropyridines (e.g., Verapamil, Diltiazem): Exhibit effects on both the heart and blood vessels, reducing heart rate and contractility in addition to causing vasodilation.
-
-
Other Antihypertensive Drug Classes:
-
Diuretics: Promote the excretion of sodium and water, reducing blood volume.
-
Beta-blockers: Decrease heart rate and cardiac output.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Block the production of angiotensin II, a potent vasoconstrictor.
-
Angiotensin II Receptor Blockers (ARBs): Prevent angiotensin II from binding to its receptors.
-
Quantitative Data Comparison
The following tables summarize the types of quantitative data that would be generated in a head-to-head study to compare the efficacy and safety of this compound with an alternative technique, for instance, a standard dihydropyridine CCB like Nifedipine.
Table 1: Comparative Vasodilator Potency in Isolated Aortic Rings
| Compound | EC50 (nM) for Relaxation of K+-depolarized Aorta |
| This compound | Data not available |
| Nifedipine | Typical literature value |
| Verapamil | Typical literature value |
Table 2: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Compound (Oral Dose) | Peak Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| This compound | Data not available | Data not available |
| Nifedipine | Typical literature value | Typical literature value |
| Placebo | Typical literature value | Typical literature value |
Table 3: In Vitro Cardiac Effects
| Compound | Effect on Cardiac Contractility (IC50, µM) | Effect on Heart Rate (IC50, µM) |
| This compound | Data not available | Data not available |
| Nifedipine | Typical literature value | Typical literature value |
| Verapamil | Typical literature value | Typical literature value |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of therapeutic agents. Below are representative protocols for key experiments.
In Vitro Vasodilation Assay
Objective: To determine the potency of this compound and comparators in relaxing pre-constricted arterial smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Contraction: The rings are contracted with a high concentration of potassium chloride (KCl) to induce depolarization and calcium influx.
-
Drug Application: Cumulative concentrations of this compound or a comparator drug are added to the bath.
-
Data Analysis: The relaxation of the aortic rings is measured, and the concentration-response curve is used to calculate the EC50 value (the concentration of the drug that produces 50% of the maximal response).
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the blood pressure-lowering effects and duration of action of this compound in a relevant animal model of hypertension.[2][3]
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.[2][3]
-
Blood Pressure Monitoring: A telemetry device is surgically implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.
-
Drug Administration: this compound or a comparator is administered orally at various doses.
-
Data Collection: Blood pressure and heart rate are recorded continuously before and for at least 24 hours after drug administration.
-
Data Analysis: The peak reduction in mean arterial pressure and the duration of the antihypertensive effect are determined for each dose.
In Vitro Cardiac Contractility Assay
Objective: To evaluate the direct effects of this compound on the force of contraction of cardiac muscle.
Methodology:
-
Tissue Preparation: Papillary muscles or ventricular strips are isolated from the hearts of guinea pigs or rabbits.
-
Mounting: The muscle preparations are mounted in an organ bath and electrically stimulated to contract at a constant frequency.
-
Drug Application: Increasing concentrations of this compound or a comparator are added to the bath.
-
Data Measurement: The force of contraction is measured using a force transducer.[4]
-
Data Analysis: The concentration-dependent changes in contractile force are recorded to determine if the compound has a negative inotropic (force-reducing) effect.
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathway of Calcium Channel Blockers
References
Independent Verification of RS-93522: Information Required
To proceed with the creation of a comprehensive comparison guide for "RS-93522" as requested, it is imperative that the primary research findings be provided. The objective comparison and independent verification outlined in the request are contingent upon the availability of this foundational data.
Therefore, we request the submission of the following materials:
-
Primary Research Paper(s): The complete, peer-reviewed publication(s) detailing the findings related to this compound.
-
Experimental Data: Raw or processed quantitative data from the key experiments described in the research.
-
Detailed Protocols: Comprehensive methodologies for all cited experiments to enable a thorough understanding and potential replication.
Upon receipt of the necessary information, a complete and objective comparison guide will be generated, adhering to all specified requirements for data presentation, experimental protocol documentation, and visualization of signaling pathways and workflows. This will include:
-
Structured Data Tables: Clear and concise tables summarizing all quantitative data for straightforward comparison with established alternatives.
-
Detailed Methodologies: A complete account of the experimental procedures for full transparency.
-
Custom Visualizations: Graphviz diagrams of signaling pathways, experimental workflows, and logical relationships will be created as requested, following all specified formatting and color guidelines.
We look forward to receiving the required information to begin the independent verification and content creation process.
A Comparative Guide to Kinase Inhibitor Specificity: SB-431542 vs. Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for the kinase inhibitor "RS-93522" did not yield any publicly available information. This guide will therefore use the well-characterized, highly specific inhibitor SB-431542 as a primary example for comparison against broader-spectrum kinase inhibitors to illustrate the principles of kinase inhibitor specificity.
This guide provides an objective comparison of the kinase inhibitor SB-431542 with the multi-kinase inhibitors Sunitinib and Dasatinib. The information herein is intended to assist researchers in understanding the specificity profiles of different classes of kinase inhibitors and the experimental methodologies used to determine them.
Kinase Inhibition Profile: A Comparative Analysis
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. High specificity can lead to more targeted effects and fewer off-target toxicities. The following table summarizes the dissociation constants (Kd) of SB-431542, Sunitinib, and Dasatinib against a selection of kinases, as determined by KINOMEscan® assays. Lower Kd values indicate tighter binding and higher potency.
| Kinase Target | SB-431542 (Kd, nM) | Sunitinib (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family | Primary Pathway(s) |
| TGFβR1 (ALK5) | 94 | >10,000 | >10,000 | Serine/Threonine | TGF-β Signaling |
| ACVR1B (ALK4) | 140 | >10,000 | >10,000 | Serine/Threonine | TGF-β/Activin Signaling |
| TGFβR2 | >10,000 | >10,000 | >10,000 | Serine/Threonine | TGF-β Signaling |
| VEGFR1 | >10,000 | 2 | 28 | Tyrosine | Angiogenesis, Cell Proliferation |
| VEGFR2 | >10,000 | 1.3 | 16 | Tyrosine | Angiogenesis, Cell Proliferation |
| PDGFRα | >10,000 | 3.1 | 0.8 | Tyrosine | Cell Proliferation, Development |
| PDGFRβ | >10,000 | 1.1 | 0.5 | Tyrosine | Cell Proliferation, Development |
| KIT | >10,000 | 5.4 | 0.6 | Tyrosine | Cell Survival, Proliferation |
| FLT3 | >10,000 | 11 | 1.1 | Tyrosine | Hematopoiesis, Cell Proliferation |
| ABL1 | >10,000 | 2,700 | <0.3 | Tyrosine | Cell Cycle Regulation, Apoptosis |
| SRC | >10,000 | 110 | <0.3 | Tyrosine | Cell Growth, Differentiation |
| LCK | >10,000 | 2,100 | <0.3 | Tyrosine | T-cell Signaling |
| EPHB4 | >10,000 | 33 | 0.5 | Tyrosine | Developmental Processes |
Data compiled from publicly available KINOMEscan® datasets. Values for SB-431542 are based on its known high selectivity, with off-target binding assumed to be negligible (>10,000 nM).
As the data illustrates, SB-431542 is a highly selective inhibitor, potently targeting the TGF-β type I receptors ALK5 and ALK4 while showing minimal interaction with a wide range of other kinases.[1][2][3] In contrast, Sunitinib and Dasatinib exhibit a broader spectrum of activity. Sunitinib is a multi-targeted inhibitor of receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFRs and PDGFRs.[4] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, among other targets.[5][6]
Visualizing Kinase Inhibition
Signaling Pathway Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-431542.
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Experimental Workflow
The KINOMEscan® assay is a high-throughput method for profiling kinase inhibitor specificity. The workflow is depicted below.
Caption: Experimental workflow of the KINOMEscan® competition binding assay.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay platform is a competition-based binding assay used to determine the binding affinity of compounds against a large panel of kinases.[7][8][9]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are expressed as fusions with a DNA tag, allowing for quantification via quantitative PCR (qPCR).
Materials:
-
Kinases: A panel of human kinases, each tagged with a unique DNA identifier.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Test Compounds: The kinase inhibitors to be profiled (e.g., SB-431542, Sunitinib, Dasatinib), typically dissolved in DMSO.
-
Assay Plates: Multi-well plates for high-throughput screening.
-
Buffers and Reagents: Appropriate binding buffers, wash buffers, and qPCR reagents.
Procedure:
-
Assay Preparation: The DNA-tagged kinases are prepared and aliquoted into the wells of the assay plates.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A DMSO control (vehicle) is included for each kinase.
-
Competition Binding: The immobilized ligand is added to the wells, and the mixture is incubated to allow the binding of the kinase to either the test compound or the immobilized ligand to reach equilibrium.
-
Washing: The solid support with the immobilized ligand and any bound kinase is washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. A lower qPCR signal in the presence of the test compound indicates that the compound has bound to the kinase and prevented it from binding to the immobilized ligand. The results are typically expressed as percent of control or are used to calculate the dissociation constant (Kd).
Data Interpretation:
-
Percent of Control (%Ctrl): A value of 100% indicates no inhibition, while a value of 0% indicates complete inhibition.
-
Dissociation Constant (Kd): For more detailed analysis, a dose-response curve is generated by testing the compound at multiple concentrations. The Kd value is then calculated from this curve and represents the concentration of the compound at which 50% of the kinases are bound to the compound at equilibrium. A lower Kd value signifies a higher binding affinity.
References
- 1. SB431542 | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 4. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Benchmarking RS-93522 performance against previous compound generations
A Comparative Analysis of a Novel Dihydropyridine Calcium Channel Blocker
This guide provides a head-to-head performance comparison of the novel compound RS-93522 against the first-generation dihydropyridine calcium channel blocker, nifedipine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Executive Summary
This compound is a dihydropyridine derivative that functions as a potent L-type calcium channel antagonist. Experimental data indicates that this compound exhibits a comparable, if not slightly more potent, inhibitory effect on calcium influx in vascular smooth muscle cells when compared to the benchmark compound nifedipine. A distinguishing feature of this compound is its secondary activity as a phosphodiesterase (PDE) inhibitor, a property not characteristic of traditional dihydropyridines like nifedipine. While this dual-action mechanism could offer therapeutic advantages, development of this compound appears to have been discontinued due to low oral bioavailability.
Data Presentation: In Vitro Efficacy
The following table summarizes the key in vitro performance metrics for this compound and nifedipine. The data for the primary calcium channel blocking activity was obtained from a single study utilizing the same experimental system, allowing for a direct and reliable comparison.
| Compound | Target | Assay | IC50 |
| This compound | L-type Calcium Channel | 45Ca uptake in cultured vascular smooth muscle cells | 10 nM [1] |
| Nifedipine | L-type Calcium Channel | 45Ca uptake in cultured vascular smooth muscle cells | 7 nM[1] |
| This compound | Phosphodiesterase (PDE) | PDE activity in myocardial homogenates | 16,000 nM (1.6 x 10-5 M) [1][2] |
Experimental Protocols
A detailed methodology for the key cited experiment is provided below to ensure reproducibility and accurate interpretation of the presented data.
45Ca Uptake Assay in Cultured Vascular Smooth Muscle Cells
This protocol outlines the general procedure for measuring the inhibition of voltage-gated calcium influx in cultured vascular smooth muscle cells (VSMCs), a standard method for assessing the potency of L-type calcium channel blockers.
1. Cell Culture:
-
Vascular smooth muscle cells are harvested from a suitable source (e.g., rat aorta) and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2 and passaged upon reaching 80-90% confluency. For the assay, cells are seeded into 24-well plates and allowed to adhere and grow to confluency.
2. Assay Procedure:
-
The cell monolayers are washed twice with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 0.8 MgSO4, 5.5 glucose, and 10 HEPES, with the pH adjusted to 7.4.
-
Cells are then pre-incubated for 20 minutes with varying concentrations of the test compounds (this compound or nifedipine) or vehicle control in BSS.
-
To stimulate calcium influx, the cells are depolarized by replacing the pre-incubation solution with a high-potassium BSS (e.g., containing 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) that also contains 45CaCl2 (e.g., 2 µCi/mL).
-
The incubation with 45Ca2+ is carried out for a short period, typically 5 minutes, at 37°C.
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cell monolayers four times with ice-cold BSS containing 2 mM LaCl3 to displace extracellularly bound 45Ca2+.
-
The cells are then lysed with 0.5 M NaOH.
-
The radioactivity of the cell lysates is determined by liquid scintillation counting.
3. Data Analysis:
-
The inhibitory effect of the compounds is calculated as a percentage of the stimulated 45Ca2+ uptake in the absence of the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the stimulated calcium uptake, is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
The following diagrams illustrate the relevant biological pathway and the experimental logic.
Caption: Signaling pathway of L-type calcium channel antagonism.
Caption: Workflow for determining IC50 of calcium channel blockers.
References
Safety Operating Guide
Proper Disposal of RS-93522: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of the research chemical RS-93522 is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Hazard Profile of this compound
Based on available safety data, this compound is classified as a hazardous substance with the following characteristics:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Given these hazards, this compound must not be disposed of through standard laboratory drains or as general waste.[3][4] Improper disposal can lead to environmental damage and pose a risk to public health.[1]
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound in solid and liquid forms.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Wear safety glasses or goggles to protect against eye irritation.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the powder form or creating aerosols, use a fume hood to avoid breathing dust.[1][2]
Waste Segregation
Proper segregation of waste at the point of generation is crucial to ensure safe handling and disposal.[5]
-
Solid Waste:
-
Collect any solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weighing paper, or absorbent pads, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled as "Hazardous Chemical Waste."
-
Do not mix with non-hazardous waste.[6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from cleaning contaminated glassware, in a dedicated, sealed, and shatter-proof container.
-
The container must be compatible with the chemical and clearly labeled.
-
-
Sharps Waste:
Container Labeling
All waste containers must be accurately and clearly labeled to prevent accidental mixing of incompatible wastes and to ensure proper handling by waste disposal personnel.[3][8] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Skin Irritant," "Eye Irritant," "Harmful to Aquatic Life").
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Temporary Storage
Store the labeled hazardous waste containers in a designated and secure area within the laboratory, away from general traffic.[6] This area should be:
-
Well-ventilated.
-
Away from sources of ignition.[2]
-
Segregated from incompatible chemicals.[8]
-
Within secondary containment to catch any potential leaks.[9]
Final Disposal
The final disposal of this compound waste must be handled by a certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for RS-93522
Important Notice: Comprehensive safety and handling information for a substance specifically identified as "RS-93522" is not available in the public domain based on the conducted search. The information provided below is based on general best practices for handling potentially hazardous research compounds and should be adapted as specific information about this compound becomes available through internal documentation or a Material Safety Data Sheet (MSDS).
I. Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a cautious approach to personal protective equipment is paramount. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Double-gloving is recommended, especially when handling concentrated solutions. |
| Body Protection | A flame-resistant lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization and a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
II. Operational Plan: Handling and Storage
A clear and systematic workflow is crucial for the safe handling of research compounds. The following diagram outlines the key steps from receiving to experimental use.
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solutions, must be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container should be stored in secondary containment to prevent spills.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (if known).
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
